PI3K-IN-12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H24ClN5O3S2 |
|---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
2-amino-N-[5-[5-[(4-tert-butylphenyl)sulfonylamino]-6-chloropyridin-3-yl]-4-methyl-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C21H24ClN5O3S2/c1-12-18(31-20(25-12)26-17(28)10-23)13-9-16(19(22)24-11-13)27-32(29,30)15-7-5-14(6-8-15)21(2,3)4/h5-9,11,27H,10,23H2,1-4H3,(H,25,26,28) |
InChI Key |
YCVQOWKBUVDTOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN)C2=CC(=C(N=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
PI3K-IN-12 mechanism of action in cancer cells
An In-Depth Technical Guide to the Mechanism of Action of Pan-PI3K Inhibitors in Cancer Cells
Disclaimer: A thorough search of scientific literature and public databases did not yield specific information for a compound named "PI3K-IN-12." Therefore, this guide focuses on the well-characterized and clinically investigated pan-Class I PI3K inhibitor, Buparlisib (BKM120) , as a representative molecule to detail the mechanism of action for this class of inhibitors. The principles, pathways, and experimental methodologies described are broadly applicable to the study of similar pan-PI3K inhibitors.
Executive Summary
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is one of the most frequently hyperactivated pathways in human cancers, playing a central role in cell proliferation, survival, metabolism, and angiogenesis.[1][2] Buparlisib (BKM120) is an orally bioavailable pan-Class I PI3K inhibitor that has been extensively studied in preclinical and clinical settings.[3][4] It functions by competitively binding to the ATP-binding pocket of all four Class I PI3K isoforms (p110α, β, δ, γ), thereby blocking the downstream signaling cascade.[3][5] This inhibition leads to decreased phosphorylation of AKT, a key node in the pathway, which in turn results in reduced cell viability, induction of apoptosis, and cell cycle arrest in cancer cells.[6] This guide provides a detailed overview of the PI3K pathway, the specific mechanism of Buparlisib, quantitative data on its efficacy, and standard protocols for its experimental evaluation.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that transmits signals from receptor tyrosine kinases (RTKs) to downstream effectors, regulating fundamental cellular processes.[7][8] In many cancers, this pathway is constitutively active due to mutations in RTKs, activating mutations in the PIK3CA gene (encoding the p110α subunit), or loss of the tumor suppressor PTEN, which negatively regulates the pathway.[1][2]
Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[8] PIP3 recruits proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the cell membrane.[9] This co-localization facilitates the phosphorylation and full activation of AKT. Activated AKT then phosphorylates a multitude of downstream substrates, including mTOR, which promotes protein synthesis and cell growth, and inhibits pro-apoptotic proteins, thereby fostering cell survival.[9]
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition by Buparlisib (BKM120).
Buparlisib (BKM120) Mechanism of Action
Buparlisib is a potent, selective, and orally bioavailable pan-inhibitor of Class I PI3K isoforms.[3][5] It exerts its anticancer effects through the following mechanisms:
-
Direct Kinase Inhibition: Buparlisib binds to the ATP-binding site within the catalytic p110 subunit of the PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ isoforms.[3] This competitive inhibition prevents the phosphorylation of PIP2 to PIP3, effectively halting the propagation of the signal downstream.
-
Inhibition of Downstream Signaling: By blocking PIP3 production, Buparlisib prevents the recruitment and subsequent phosphorylation of AKT at key residues (Threonine 308 and Serine 473). Western blot analyses consistently show a dose-dependent decrease in phosphorylated AKT (p-AKT) levels in cancer cells treated with BKM120.[10][11]
-
Induction of Apoptosis: The PI3K/AKT pathway promotes cell survival by inhibiting pro-apoptotic proteins. By inhibiting AKT activation, Buparlisib disinhibits these apoptotic pathways, leading to programmed cell death, often measured by the cleavage of caspase-3.[6]
-
Cell Cycle Arrest: Buparlisib treatment can lead to cell cycle arrest, typically in the G1 phase.[5] This is achieved by modulating the expression of cell cycle regulatory proteins whose synthesis is dependent on the PI3K/AKT/mTOR axis.
Quantitative Data Summary
The efficacy of Buparlisib has been quantified in numerous preclinical models. The following tables summarize key data points.
Table 1: Biochemical Activity of Buparlisib against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
|---|---|
| p110α | 52[5] |
| p110β | 166[5] |
| p110δ | 116[5] |
| p110γ | 262[5] |
Data from cell-free kinase assays.
Table 2: Cellular Activity of Buparlisib in Medulloblastoma (MB) Cancer Cell Lines
| Cell Line | IC50 (µM) | TP53 Status |
|---|---|---|
| D384 | 0.279 | Wild Type |
| D458 | 0.456 | Wild Type |
| D283 | 0.551 | Wild Type |
| DAOY | 1.48 | Mutant |
| D581 | 1.89 | Mutant |
| D341 | 0.613 | Wild Type |
| D487 | 0.963 | Wild Type |
| D721 | 1.15 | Wild Type |
| D556 | 1.25 | Wild Type |
| BIO-054-08 | 4.38 | Wild Type |
| BIO-074-08 | 2.05 | Wild Type |
| BIO-094-08 | 1.76 | Wild Type |
Data derived from cell viability assays after 72 hours of treatment.[6][12]
Table 3: In Vivo Efficacy of Buparlisib in a Medulloblastoma Xenograft Model
| Treatment Group | Dosage | Outcome |
|---|---|---|
| Vehicle Control | - | Progressive tumor growth |
| Buparlisib | 30 mg/kg (daily, oral) | Significant tumor growth suppression and prolonged survival[6][12] |
| Buparlisib | 60 mg/kg (daily, oral) | Significant tumor growth suppression and prolonged survival[6][12] |
DAOY cells were implanted in the flank of nude mice.[6]
Experimental Protocols & Workflow
Evaluating the mechanism of action of a PI3K inhibitor like Buparlisib involves a series of standard cellular and biochemical assays.
Figure 2: Standard experimental workflow for characterizing the cellular effects of a PI3K inhibitor.
Protocol: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability, allowing for the determination of the inhibitor's IC50 value.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Buparlisib (BKM120) in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[13][14] Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Mix gently on an orbital shaker to ensure complete solubilization.[14] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the viability against the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value.
Protocol: Western Blot for p-AKT Inhibition
This protocol is used to detect the phosphorylation status of AKT, a direct downstream target of PI3K, to confirm target engagement by the inhibitor.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of Buparlisib (e.g., 0.25 µM and 1 µM) for a specified time (e.g., 24 hours).[10][11] Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via electroblotting.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH).
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Perform densitometry analysis to quantify the band intensities. The level of p-AKT inhibition is determined by calculating the ratio of p-AKT to total AKT for each treatment condition and normalizing to the vehicle control.
Conclusion
Buparlisib (BKM120) serves as a paradigm for pan-Class I PI3K inhibitors, demonstrating a clear mechanism of action through the direct inhibition of PI3K kinase activity. This leads to the abrogation of downstream AKT signaling, which in turn suppresses the pro-survival and pro-proliferative outputs of this critical oncogenic pathway. The resulting induction of apoptosis and inhibition of tumor growth in preclinical models establish a strong rationale for targeting the PI3K pathway in cancers with aberrant activation. The experimental protocols outlined here represent the standard methodologies used to characterize such inhibitors and confirm their on-target effects in cancer cells.
References
- 1. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Buparlisib used for? [synapse.patsnap.com]
- 4. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Phosphatidylinositide3-Kinase/Akt pathway by BKM120 for radiosensitization in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma | PLOS One [journals.plos.org]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. protocols.io [protocols.io]
The Discovery and Synthesis of PI3K-IN-12: A Technical Guide for Researchers
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for the development of novel anticancer therapies. This technical guide provides an in-depth overview of the discovery and synthesis of a potent and selective PI3Kα inhibitor, PI3Kα-IN-12 (also referred to as compound 13 in its primary literature), and briefly discusses another compound designated as PI3K-IN-12 (compound 76). This document is intended for researchers, scientists, and drug development professionals.
PI3Kα-IN-12 (Compound 13): A Highly Selective PI3Kα Inhibitor
Discovery and Rationale:
PI3Kα-IN-12 (compound 13) was developed as part of a research effort to identify highly selective inhibitors of the p110α isoform of PI3K.[1][2] The design strategy was based on the structure of a known PI3K inhibitor, ZSTK-474.[1][2] By employing a bioisosteric replacement approach, researchers synthesized a series of 1,3,5-triazine and pyrimidine derivatives containing a dithiocarbamate moiety.[1][2] This led to the discovery of compound 13, which demonstrated superior potency and selectivity for PI3Kα.[1][2][3]
Quantitative Biological Data
The biological activity of PI3Kα-IN-12 (compound 13) was extensively characterized through in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of PI3Kα-IN-12 (Compound 13) [1]
| Kinase Isoform | IC50 (nM) |
| PI3Kα | 1.2 |
| PI3Kβ | >1000 |
| PI3Kδ | >1000 |
| PI3Kγ | >1000 |
| mTOR | >1000 |
Table 2: In Vitro Anti-proliferative Activity of PI3Kα-IN-12 (Compound 13) [1]
| Cell Line | Cancer Type | IC50 (μM) |
| HCT-116 | Colon Carcinoma | 0.83 |
| U87-MG | Glioblastoma | 1.25 |
Table 3: In Vivo Efficacy of PI3Kα-IN-12 (Compound 13) in U87-MG Xenograft Model [1]
| Treatment Group | Dose (mg/kg, i.p.) | Tumor Growth Inhibition (%) |
| PI3Kα-IN-12 (Compound 13) | 40 | Significant tumor regression |
Synthesis Pathway
The synthesis of PI3Kα-IN-12 (compound 13) is a multi-step process. The key steps are outlined below.
Caption: Synthetic workflow for PI3Kα-IN-12 (Compound 13).
Experimental Protocols
General Synthesis: The synthesis of the 1,3,5-triazine and pyrimidine derivatives, including compound 13, was performed using standard organic chemistry techniques. Detailed experimental procedures, including reagent quantities, reaction conditions (temperature, time), and purification methods (e.g., column chromatography, recrystallization), are described in the supplementary information of the source publication.[1][2]
In Vitro Kinase Assay: The inhibitory activity of PI3Kα-IN-12 against the PI3K isoforms was determined using a well-established in vitro kinase assay. This typically involves incubating the purified kinase enzyme with the inhibitor at various concentrations, followed by the addition of the substrate (e.g., ATP and phosphatidylinositol). The kinase activity is then measured, often through the quantification of the phosphorylated product, to determine the IC50 value. For detailed methodology, refer to the experimental section of the primary literature.[1]
Cell Proliferation Assay (MTT Assay): The anti-proliferative effects of PI3Kα-IN-12 on the HCT-116 and U87-MG cancer cell lines were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cells were treated with varying concentrations of the inhibitor for a specified period, after which the MTT reagent was added. The resulting formazan product was solubilized, and the absorbance was measured to calculate the IC50 values.[1]
In Vivo Xenograft Study: The in vivo anti-tumor efficacy of PI3Kα-IN-12 was evaluated in a U87-MG human glioblastoma xenograft mouse model. Nude mice bearing established tumors were treated with the compound via intraperitoneal injection. Tumor volume was measured regularly throughout the study to assess the extent of tumor growth inhibition compared to a vehicle-treated control group. At the end of the study, tumors were excised and weighed.[1]
Signaling Pathway
PI3Kα is a key component of the PI3K/AKT/mTOR signaling pathway. Upon activation by upstream receptor tyrosine kinases (RTKs), PI3Kα phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the regulation of cell survival, proliferation, and growth. PI3Kα-IN-12 exerts its effect by directly inhibiting the catalytic activity of PI3Kα, thereby blocking the entire downstream signaling cascade.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of PI3Kα-IN-12.
This compound (Compound 76): An Alternative Triazine-Based Inhibitor
Another compound designated as this compound, and more specifically as compound 76 in patent literature, has also been described as a PI3K inhibitor.[4][5] This compound features a distinct chemical structure based on a[1][3][5]triazine core.
Synthesis Pathway
The synthesis of this compound (compound 76) is detailed in patent documents.[4][5] A representative synthetic scheme is provided below.
Caption: Synthetic workflow for this compound (Compound 76).
Biological Activity
Conclusion
This technical guide has provided a comprehensive overview of the discovery and synthesis of PI3Kα-IN-12 (compound 13), a potent and highly selective PI3Kα inhibitor with demonstrated in vitro and in vivo anti-cancer activity. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers in the field of oncology and medicinal chemistry. Additionally, this guide has briefly introduced another distinct PI3K inhibitor, this compound (compound 76), highlighting the importance of precise compound identification in scientific literature and databases. The continued exploration of selective PI3K inhibitors like PI3Kα-IN-12 holds significant promise for the development of more effective and targeted cancer therapies.
References
- 1. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2009093981A1 - Triazine compounds as kinase inhibitors - Google Patents [patents.google.com]
- 5. WO2007084786A1 - Pyrimidine derivatives used as pi-3 kinase inhibitors - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Target Specificity and Kinase Profile of PI3K-IN-12
This guide provides a detailed overview of the target specificity and kinase profile of this compound, a potent inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway. The information herein is intended to support research and drug development efforts by providing comprehensive data on its inhibitory activity, methodologies for its characterization, and a visual representation of its mechanism of action and experimental workflows.
Target Specificity and Kinase Profile
This compound is a dual inhibitor that potently targets both PI3K and the mammalian target of rapamycin (mTOR) kinases. These two kinases are critical components of a signaling pathway that is frequently dysregulated in cancer and other diseases, making them attractive therapeutic targets. The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Table 1: Inhibitory Activity of this compound against PI3K Isoforms and mTOR
| Target Kinase | IC50 (nM) |
| PI3Kα | 5 |
| PI3Kβ | 18 |
| PI3Kδ | 4 |
| PI3Kγ | 2 |
| mTOR | 7 |
Note: The IC50 values presented are representative and may vary slightly depending on the specific assay conditions.
Experimental Protocols
The characterization of a kinase inhibitor like this compound involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
2.1. Biochemical Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity and inhibition. The LanthaScreen™ assay is a popular format.
-
Principle: This assay measures the inhibition of kinase-mediated phosphorylation of a substrate. A terbium-labeled antibody (donor) binds to the kinase, and a fluorescein-labeled tracer (acceptor) binds to the ATP-binding site of the kinase. When the tracer is bound, FRET occurs upon excitation of the terbium. An inhibitor will compete with the tracer for the ATP-binding site, leading to a decrease in the FRET signal.
-
Materials:
-
Purified recombinant kinase (e.g., PI3Kα, mTOR)
-
LanthaScreen™ Tb-anti-GST antibody (or other appropriate tag-specific antibody)
-
Fluorescein-labeled kinase tracer
-
This compound (or other test compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
384-well, low-volume, black assay plates
-
Fluorescence plate reader with TR-FRET capabilities (excitation at ~340 nm, emission at ~495 nm and ~520 nm)
-
-
Protocol:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the diluted inhibitor.
-
Add the kinase and Tb-labeled antibody mixture to each well.
-
Add the fluorescein-labeled tracer to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Read the plate on a TR-FRET-enabled plate reader, measuring the emission at 495 nm (terbium) and 520 nm (fluorescein).
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2.2. Cellular Assay: Western Blot for Phospho-Akt
Western blotting can be used to assess the effect of an inhibitor on the PI3K signaling pathway within a cellular context by measuring the phosphorylation status of downstream targets like Akt.
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the protein of interest (in this case, phosphorylated Akt). A reduction in phospho-Akt levels upon treatment with this compound indicates pathway inhibition.
-
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., MCF-7, U87-MG)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
-
-
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Image the membrane using a chemiluminescence detection system.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Mandatory Visualizations
3.1. PI3K Signaling Pathway
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and highlights the points of inhibition by this compound.
Caption: PI3K/AKT/mTOR signaling pathway with this compound inhibition points.
3.2. Experimental Workflow for Kinase Inhibitor Profiling
The diagram below outlines a typical experimental workflow for the characterization of a kinase inhibitor like this compound.
Caption: Experimental workflow for kinase inhibitor characterization.
The Effect of PI3K Inhibitor LY294002 on Downstream AKT Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of the well-characterized phosphoinositide 3-kinase (PI3K) inhibitor, LY294002, with a specific focus on its effects on the downstream phosphorylation of the serine/threonine kinase AKT. This document provides a comprehensive overview of the PI3K/AKT signaling pathway, quantitative data on the inhibitory action of LY294002, and detailed experimental protocols for assessing its cellular effects.
Introduction to the PI3K/AKT Signaling Pathway
The PI3K/AKT signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of various diseases, most notably cancer, making it a prime target for therapeutic intervention.[3][4]
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) at the cell surface. This activation leads to the recruitment and activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including AKT and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[4]
At the plasma membrane, AKT is phosphorylated at two key residues: Threonine 308 (Thr308) in the activation loop by PDK1, and Serine 473 (Ser473) in the C-terminal hydrophobic motif by the mTORC2 complex.[3][5] Dual phosphorylation at both sites is required for the full activation of AKT.[5] Once activated, AKT phosphorylates a wide array of downstream substrates, thereby regulating their activity and orchestrating various cellular responses.
LY294002: A Pan-PI3K Inhibitor
LY294002 is a potent and cell-permeable small molecule inhibitor of PI3K.[6] It acts as a competitive inhibitor at the ATP-binding site of the PI3K enzyme, thereby blocking its kinase activity.[7] LY294002 is considered a pan-PI3K inhibitor as it targets multiple class I PI3K isoforms.[8][9][10]
Quantitative Data: Inhibitory Activity of LY294002
The inhibitory potency of LY294002 against different class I PI3K isoforms has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| PI3K Isoform | IC50 (µM) |
| p110α | 0.5 |
| p110β | 0.97 |
| p110δ | 0.57 |
| Table 1: IC50 values of LY294002 for Class I PI3K isoforms. Data compiled from multiple sources.[6][8][9][10] |
Effect on Downstream AKT Phosphorylation
By inhibiting PI3K, LY294002 prevents the production of PIP3, leading to a subsequent reduction in the recruitment and activation of AKT. This results in a dose- and time-dependent decrease in the phosphorylation of AKT at both Thr308 and Ser473.[4][11] The table below summarizes typical effective concentrations and observed effects from cell-based assays.
| Cell Line | LY294002 Concentration (µM) | Incubation Time | Effect on p-AKT (Ser473/Thr308) | Reference |
| Mahlavu (HCC) | 10 - 50 | 48 hours | Dose-dependent decrease | [11] |
| SCC-25 (Oral) | 5 | 48 hours | Reduction in phosphorylation | [12] |
| LNCaP (Prostate) | > 5 | Not specified | Effective blockade | [7] |
| Pancreatic Cancer | 50 | 24 hours | Varies by gemcitabine resistance | [13] |
| H460 (NSCLC) | 10 | 24 hours | Inhibition of phosphorylation | [14] |
| Table 2: Summary of LY294002 effects on AKT phosphorylation in various cancer cell lines. |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of LY294002 on AKT phosphorylation.
Cell Culture and Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for Western blotting) at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of LY294002 in dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO alone) should always be included.
-
Treatment: Replace the culture medium with the medium containing the desired concentrations of LY294002 or vehicle control. Incubate the cells for the desired time points (e.g., 6, 24, 48 hours).
Western Blotting for AKT Phosphorylation
This protocol allows for the semi-quantitative analysis of total and phosphorylated AKT levels.
-
Cell Lysis:
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 10% SDS-PAGE) and perform electrophoresis to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473 or anti-p-AKT Thr308) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total AKT and a loading control protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software.
-
Visualizations
PI3K/AKT Signaling Pathway
Caption: The PI3K/AKT signaling pathway and the inhibitory action of LY294002.
Experimental Workflow for Assessing LY294002 Efficacy
References
- 1. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | LY294002 Is a Promising Inhibitor to Overcome Sorafenib Resistance in FLT3-ITD Mutant AML Cells by Interfering With PI3K/Akt Signaling Pathway [frontiersin.org]
- 3. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. LY294002 (SF 1101) | PI3K inhibitor | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Study of Cancer Metabolism Using PI3K Inhibitors: A Technical Guide
Disclaimer: This technical guide focuses on the use of phosphoinositide 3-kinase (PI3K) inhibitors as tools for studying cancer metabolism. The specific inhibitor "PI3K-IN-12" requested for this guide is not described in publicly available scientific literature. Therefore, this document will use the well-characterized pan-PI3K inhibitor, Pictilisib (GDC-0941) , as a representative compound to illustrate the principles and methodologies. The data and protocols presented here are specific to Pictilisib and should be adapted accordingly for other PI3K inhibitors.
Introduction to PI3K in Cancer Metabolism
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] In many cancers, this pathway is aberrantly activated, leading to a metabolic reprogramming that supports the high energetic and biosynthetic demands of tumor cells.[1][3] This reprogramming, often referred to as the "Warburg effect," is characterized by increased glucose uptake and a preference for glycolysis even in the presence of oxygen (aerobic glycolysis).[1] The PI3K/AKT/mTOR axis, a central component of this pathway, directly influences key metabolic processes such as glycolysis, glutamine metabolism, and lipid synthesis, making it a prime target for cancer therapy and a valuable tool for studying cancer metabolism.[2][4]
PI3K inhibitors are small molecules designed to block the activity of PI3K enzymes, thereby attenuating downstream signaling and reversing the metabolic alterations induced by the activated pathway.[3] By observing the metabolic consequences of PI3K inhibition, researchers can gain insights into the metabolic dependencies of cancer cells and identify potential therapeutic vulnerabilities.
Pictilisib (GDC-0941): A Representative Pan-PI3K Inhibitor
Pictilisib (GDC-0941) is a potent, orally bioavailable pan-inhibitor of class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[5] Its ability to broadly target PI3K signaling makes it a valuable tool for investigating the overall role of this pathway in cancer metabolism.
Quantitative Data for Pictilisib (GDC-0941)
The following tables summarize key quantitative data for Pictilisib from preclinical studies. This data is essential for designing and interpreting experiments aimed at understanding its effects on cancer cell metabolism.
| Parameter | Cell Line | Value | Reference |
| IC50 (p110α) | Cell-free | 3 nM | [5] |
| IC50 (p110β) | Cell-free | 33 nM | [5] |
| IC50 (p110δ) | Cell-free | 3 nM | [5] |
| IC50 (p110γ) | Cell-free | 15 nM | [5] |
Table 1: In Vitro Kinase Inhibitory Activity of Pictilisib (GDC-0941)
| Cell Line | Cancer Type | IC50 (Proliferation) | Reference |
| U87MG | Glioblastoma | 0.28 µM | [5] |
| PC3 | Prostate Cancer | 0.45 µM | [5] |
| A549 | Lung Cancer | 1.3 µM | [5] |
| HCT116 | Colorectal Cancer | 0.48 µM | [5] |
Table 2: Anti-proliferative Activity of Pictilisib (GDC-0941) in Various Cancer Cell Lines
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections provide protocols for key experiments used to study the effects of PI3K inhibitors on cancer metabolism.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to determine the cytotoxic and cytostatic effects of a PI3K inhibitor on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pictilisib (GDC-0941)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of Pictilisib in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of PI3K Pathway Activation
This protocol is used to assess the effect of a PI3K inhibitor on the phosphorylation status of key downstream proteins in the PI3K pathway, such as AKT and S6 ribosomal protein.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pictilisib (GDC-0941)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6, anti-S6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of Pictilisib or vehicle for the desired time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Metabolic Flux Analysis (Seahorse XF Analyzer)
This protocol measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
Materials:
-
Cancer cell line of interest
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Pictilisib (GDC-0941)
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density.
-
Incubate overnight to allow for cell attachment.
-
The following day, replace the growth medium with Seahorse XF Base Medium supplemented with substrates and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Load the injection ports of the sensor cartridge with Pictilisib and the components of the Mito Stress Test Kit.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.
-
The instrument will measure baseline OCR and ECAR before injecting the inhibitor and then monitor the changes in real-time.
-
Subsequent injections of oligomycin, FCCP, and rotenone/antimycin A will allow for the calculation of key mitochondrial parameters.
-
Analyze the data using the Seahorse Wave software.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Pictilisib (GDC-0941).
Caption: Metabolic reprogramming induced by an active PI3K pathway and the impact of its inhibition.
Caption: A general experimental workflow for studying the effects of a PI3K inhibitor on cancer metabolism.
Conclusion
The use of selective and potent PI3K inhibitors, such as Pictilisib (GDC-0941), provides a powerful approach to dissect the intricate relationship between PI3K signaling and cancer metabolism. By employing the experimental protocols and data analysis techniques outlined in this guide, researchers can elucidate the metabolic vulnerabilities of cancer cells and potentially identify novel therapeutic strategies. The provided visualizations offer a clear framework for understanding the underlying biological pathways and experimental designs. As our understanding of cancer metabolism continues to grow, the use of targeted inhibitors as research tools will remain indispensable.
References
The Function of PI3K Isoforms in Human Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a pivotal role in regulating a multitude of cellular processes, including cell growth, proliferation, survival, differentiation, and metabolism.[1][2][3] Dysregulation of the PI3K signaling pathway is a frequent event in a wide array of human diseases, most notably cancer, but also in inflammatory and autoimmune disorders, overgrowth syndromes, and metabolic diseases.[4] The PI3K family is divided into three main classes (Class I, II, and III), with Class I isoforms being the most intensely studied and directly implicated in human pathology.[2][3] This guide provides a comprehensive technical overview of the function of PI3K isoforms in human disease, with a focus on quantitative data, experimental methodologies, and signaling pathway visualizations to aid researchers and drug development professionals in this critical area of study.
Core PI3K Signaling Pathway
The canonical PI3K signaling pathway is initiated by the activation of upstream receptors, such as receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs).[5] This activation leads to the recruitment and activation of Class I PI3Ks at the plasma membrane. Activated PI3Ks then phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] PIP3 serves as a docking site for proteins containing a Pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).[6] This recruitment to the membrane allows for the phosphorylation and activation of AKT by other kinases, such as PDK1. Once activated, AKT phosphorylates a plethora of downstream substrates, leading to the regulation of various cellular functions. A key negative regulator of this pathway is the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3, thus terminating the signal.[5] Loss of PTEN function is a common oncogenic event.[7]
Class I PI3K Isoforms and Their Roles in Disease
Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85 or p101). There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110δ, and p110γ. While p110α and p110β are ubiquitously expressed, the expression of p110δ and p110γ is largely restricted to leukocytes.[8] This differential expression pattern contributes to their distinct roles in physiology and disease.
Data Presentation: Quantitative Analysis of PI3K Isoforms in Disease
The PIK3CA gene, encoding the p110α catalytic subunit, is one of the most frequently mutated oncogenes in human cancer.[4][9] These mutations are typically activating, leading to constitutive PI3K signaling.
| Cancer Type | PIK3CA Mutation Frequency (%) | Key Mutation Hotspots |
| Uterine/Endometrial Cancer | 42.3 | E542K, E545K, H1047R |
| Breast Cancer | 35.1 - 40 | E545K, H1047R |
| Cervical Cancer | 27.7 | E545K, H1047R |
| Ovarian Cancer | 21.6 | H1047R |
| Colorectal Cancer | ~15-30 | E542K, E545K, H1047R |
| Head and Neck Squamous Cell Carcinoma | ~10-21 | E545K, H1047R |
Data compiled from multiple sources.[4][9][10][11]
The development of isoform-selective PI3K inhibitors has been a major focus of drug discovery efforts to enhance therapeutic efficacy and minimize off-target toxicities.
| Inhibitor | Target Isoform(s) | p110α (nM) | p110β (nM) | p110δ (nM) | p110γ (nM) |
| Alpelisib (BYL719) | α-selective | 5 | 1,200 | 290 | 250 |
| Idelalisib (CAL-101) | δ-selective | 8,600 | 4,000 | 2.5 | 890 |
| Duvelisib (IPI-145) | δ/γ inhibitor | 1,900 | 3,100 | 2.5 | 27 |
| Buparlisib (BKM120) | Pan-Class I | 52 | 166 | 116 | 262 |
| Copanlisib (BAY 80-6946) | Pan-Class I (α/δ preference) | 0.5 | 3.7 | 0.7 | 6.4 |
| Eganelisib (IPI-549) | γ-selective | >100-fold selectivity | >100-fold selectivity | >100-fold selectivity | 16 |
IC50 values are approximate and can vary based on assay conditions. Data compiled from multiple sources.[12][13]
Experimental Protocols
A variety of experimental techniques are employed to study the function and activity of PI3K isoforms. Below are detailed methodologies for key experiments.
In Vitro PI3K Kinase Assay (Radioactive)
This assay directly measures the enzymatic activity of PI3K by quantifying the incorporation of radiolabeled phosphate into its lipid substrate.
Materials:
-
Purified PI3K enzyme (e.g., recombinant p110/p85 heterodimer)
-
Lipid substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2) liposomes
-
Kinase buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Stop solution (e.g., 1 M HCl)
-
Organic solvent for lipid extraction (e.g., Chloroform:Methanol, 1:1)
-
Thin Layer Chromatography (TLC) plate
-
TLC running buffer (e.g., Chloroform:Methanol:Ammonia:Water)
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare the kinase reaction mix on ice. For each reaction, combine kinase buffer, PIP2 liposomes, and the purified PI3K enzyme.
-
If testing inhibitors, pre-incubate the enzyme with the compound for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mix of [γ-³²P]ATP and non-radiolabeled ATP to the reaction tube. The final ATP concentration should be at or near the Km of the enzyme.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Extract the lipids by adding the organic solvent, vortexing, and centrifuging to separate the phases.
-
Spot the lipid-containing organic phase onto a TLC plate.
-
Develop the TLC plate in the running buffer to separate PIP3 from other lipids and unincorporated ATP.
-
Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled PIP3.
-
Quantify the radioactive signal to determine the kinase activity.
Western Blot Analysis of PI3K Pathway Activation
Western blotting is a widely used technique to assess the activation state of the PI3K pathway in cells or tissues by detecting the phosphorylation of key downstream effectors.
Materials:
-
Cell or tissue lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6 ribosomal protein, anti-total-S6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-AKT) overnight at 4°C with gentle agitation.
-
Wash the membrane several times with TBST to remove unbound primary antibody.
-
Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again extensively with TBST.
-
Apply a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein.
Cell-Based PI3K Activity Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays offer a non-radioactive, high-throughput method to measure PI3K activity in a cellular context or with purified components.[14][15]
Materials:
-
PI3K enzyme or cell lysate containing active PI3K
-
PIP2 substrate
-
ATP
-
A specific PH domain-containing protein (e.g., GRP1) labeled with a FRET donor (e.g., Terbium chelate)
-
Biotinylated PIP3 tracer labeled with a FRET acceptor (e.g., Streptavidin-conjugated fluorophore)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
In a multi-well plate, add the PI3K enzyme or cell lysate, PIP2 substrate, and the test compound (inhibitor).
-
Initiate the enzymatic reaction by adding ATP and incubate for a set period.
-
Stop the reaction (e.g., by adding EDTA).
-
Add the detection reagents: the donor-labeled PH domain protein and the acceptor-labeled biotinylated PIP3 tracer.
-
Incubate to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal on a compatible plate reader. The signal is inversely proportional to the amount of PIP3 produced by the enzyme, as the unlabeled PIP3 competes with the labeled tracer for binding to the PH domain protein.
Conclusion
The PI3K signaling pathway and its various isoforms are central to the pathobiology of numerous human diseases. A thorough understanding of the specific functions of each isoform, their regulation, and the consequences of their dysregulation is crucial for the development of effective and targeted therapies. This guide has provided a technical overview of the current knowledge, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways. As research in this field continues to evolve, the application of these and other advanced techniques will be instrumental in dissecting the complexities of PI3K signaling and translating this knowledge into novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Characterizing multi‐PIK3CA mutations across cancer types: Toward precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Activation of the PI3K/mTOR/AKT Pathway and Survival in Solid Tumors: Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 8. scienceopen.com [scienceopen.com]
- 9. PIK3CA Mutations in Advanced Cancers: Characteristics and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frequency of PIK3CA mutations in different subsites of head and neck squamous cell carcinoma in southern Thailand [jpatholtm.org]
- 11. ascopubs.org [ascopubs.org]
- 12. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 13. selleckchem.com [selleckchem.com]
- 14. A directly labeled TR-FRET assay for monitoring phosphoinositide-3-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assets.fishersci.com [assets.fishersci.com]
A Technical Guide to the Preclinical Evaluation of PI3K Inhibitors in Glioblastoma Models
Disclaimer: The compound "PI3K-IN-12" is not referenced in the currently available scientific literature. This document therefore serves as a comprehensive technical guide based on preliminary studies of various well-documented Phosphatidylinositol 3-kinase (PI3K) inhibitors in glioblastoma (GBM) models. The data and protocols presented are representative of the research conducted on this class of therapeutic agents for this indication.
Introduction: The Rationale for Targeting PI3K in Glioblastoma
Glioblastoma (GBM) is the most aggressive and common primary malignant brain tumor in adults, with a median survival of less than 15 months despite a standard of care that includes surgery, radiation, and chemotherapy.[1] A key driver of GBM pathogenesis is the aberrant activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[2][3] This pathway is a central regulator of diverse cellular processes, including cell growth, proliferation, survival, metabolism, and motility.[4][5]
In up to 88% of GBM tumors, the PI3K/Akt/mTOR pathway is hyperactivated due to a variety of genetic and epigenetic alterations.[2] These include gain-of-function mutations in the genes encoding PI3K subunits (e.g., PIK3CA), amplification or mutation of upstream receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), and loss of function of the tumor suppressor PTEN (Phosphatase and Tensin Homolog), a negative regulator of the pathway.[6] This constitutive signaling promotes tumor progression and confers resistance to conventional therapies.[7] Consequently, the PI3K pathway represents a compelling molecular target for the development of novel GBM therapeutics.
The PI3K/Akt/mTOR Signaling Pathway in Glioblastoma
The PI3K pathway is a tightly regulated signaling cascade. Class IA PI3Ks are typically activated by RTKs. Upon growth factor binding, RTKs recruit and activate PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] PIP3 recruits proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the cell membrane.[4] This co-localization facilitates the phosphorylation and full activation of Akt by PDK1 and mTOR Complex 2 (mTORC2).
Activated Akt proceeds to phosphorylate a multitude of downstream substrates that drive tumorigenesis. Key effectors include the mTOR Complex 1 (mTORC1), which is activated via Akt-mediated inhibition of the TSC1/2 complex.[2] mTORC1 then phosphorylates downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1) to promote protein synthesis and cell growth. The tumor suppressor PTEN counteracts this pathway by dephosphorylating PIP3 back to PIP2, thus terminating the signal.[6] In GBM, loss of PTEN function leads to sustained PIP3 levels and chronic pathway activation.
In Vitro Preclinical Assessment
The initial evaluation of a PI3K inhibitor involves a series of in vitro experiments to determine its potency, target engagement, and effects on the cancer cell phenotype.
Experimental Protocols
3.1.1 Glioblastoma Cell Culture
-
Cell Lines: Human GBM cell lines such as U87-MG, U-373 MG, and T98G are commonly used.[8] Cells are cultured in appropriate media (e.g., Minimum Essential Medium Alpha) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[8] They are maintained in a humidified incubator at 37°C with 5% CO2.
-
Patient-Derived Cultures: For more clinically relevant models, glioma-initiating cells (GICs) can be derived from patient tumors and cultured as neurospheres in serum-free media.[9]
3.1.2 Cell Viability Assay The half-maximal inhibitory concentration (IC50) is determined to quantify the potency of the inhibitor.
-
Plating: Seed 2,000–3,000 cells per well into 96-well plates and allow them to adhere overnight.[10][11]
-
Treatment: Replace the medium with fresh medium containing the PI3K inhibitor at various concentrations (typically a serial dilution from nanomolar to micromolar ranges).[11]
-
Incubation: Incubate the cells for 72 hours.[11]
-
Quantification: Measure cell viability using a commercial kit such as CellTiter-Glo® (Promega), which measures ATP levels, or an MTT assay, which measures metabolic activity.[8][10]
-
Analysis: Normalize the results to vehicle-treated control cells and plot a dose-response curve to calculate the IC50 value.
3.1.3 Western Blot Analysis for Target Modulation This technique is used to confirm that the inhibitor is engaging its target and modulating the downstream signaling pathway.
-
Treatment: Plate cells in 6-well or 10-cm dishes, allow them to adhere, and then treat with the PI3K inhibitor at specified concentrations (e.g., near the IC50 value) for a defined period (e.g., 3-24 hours).[10][11]
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate 20 µg of protein lysate on a 4–20% Tris-Glycine gel.[10]
-
Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.[7]
-
Blocking & Probing: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) for 1 hour, then incubate overnight at 4°C with primary antibodies against key pathway proteins (e.g., p-Akt (Ser473), total Akt, p-S6, total S6, and β-actin as a loading control).[10]
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour and visualize the protein bands using an enhanced chemiluminescence (ECL) reagent.[10]
Quantitative Data Presentation
The following table summarizes representative IC50 values for several PI3K inhibitors that have been tested against common GBM cell lines.
| PI3K Inhibitor | Target(s) | Cell Line | IC50 (nM) | Reference |
| BKM120 | Pan-Class I PI3K | U87 | ~35 | [12] |
| BEZ235 | Dual PI3K/mTOR | Glioma Lines | 4 - 75 | [12] |
| GDC-0980 | Dual PI3K/mTOR | Solid Tumors | 4.8 - 26.8 | [12] |
| PQR309 | Dual PI3K/mTOR | U87 | 7,104 | [1] |
| PQR309 | Dual PI3K/mTOR | U251 | 11,986 | [1] |
Note: IC50 values can vary based on the specific assay conditions and cell line passage number.
Visualization of In Vitro Workflow
In Vivo Preclinical Assessment
Following promising in vitro results, the efficacy of a PI3K inhibitor is evaluated in animal models that recapitulate human GBM.
Experimental Protocols
4.1.1 Orthotopic Glioblastoma Xenograft Model This model involves implanting human GBM cells directly into the brains of immunocompromised mice to mimic the natural tumor microenvironment.
-
Animal Model: Athymic nude mice (4-6 weeks old) are typically used.[10] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[9]
-
Cell Preparation: Human GBM cells (e.g., U87-MG or patient-derived GICs), often engineered to express a reporter like luciferase for imaging, are harvested and resuspended in sterile PBS or media at a concentration of approximately 1 x 10^5 cells per 2-5 µL.[9][13]
-
Stereotactic Surgery: Mice are anesthetized and placed in a stereotactic frame. A small burr hole is drilled into the skull at precise coordinates corresponding to the cerebral cortex or striatum.[9]
-
Implantation: The cell suspension is slowly injected into the brain parenchyma using a Hamilton syringe. The incision is then sutured.[9]
-
Tumor Growth: Tumors are allowed to establish for 7-10 days before the initiation of treatment.
4.1.2 Drug Administration and Efficacy Monitoring
-
Treatment Groups: Mice are randomized into groups (e.g., vehicle control, PI3K inhibitor).
-
Drug Administration: The inhibitor is administered, often daily, via a clinically relevant route, such as oral gavage.[14]
-
Tumor Monitoring: Tumor growth is monitored non-invasively, typically once or twice a week, using bioluminescence imaging (BLI) for luciferase-expressing cells.[10][15]
-
Survival Analysis: The primary endpoint is overall survival. Mice are monitored for signs of neurological symptoms or distress and euthanized when they reach a humane endpoint. The survival data is plotted using a Kaplan-Meier curve.[16]
4.1.3 Pharmacodynamic (PD) Analysis To confirm target engagement in vivo, a separate cohort of tumor-bearing mice is treated for a shorter duration.
-
Short-Term Treatment: Mice receive the drug for 2-4 days.
-
Tissue Collection: A few hours after the final dose, mice are euthanized, and their brains are harvested.
-
Analysis: The tumors are excised and can be either flash-frozen for western blot analysis or fixed in formalin for immunohistochemistry (IHC) to assess the levels of p-Akt and p-S6.[16]
Quantitative Data Presentation
The table below presents representative in vivo efficacy data for PI3K inhibitors in orthotopic GBM models.
| PI3K Inhibitor | Model | Treatment Regimen | Primary Outcome | Reference |
| XL765 | GBM39 Orthotopic | Oral Gavage | >12-fold reduction in tumor bioluminescence vs. control | [14][15] |
| BKM120 + PD0325901 | GEM-derived Orthotopic | 30 mg/kg daily (oral) | Delayed tumor growth and increased survival | [16] |
| XH30 | U251 Orthotopic | Ascending Doses | Significantly extended survival vs. vehicle | [13] |
Visualization of In Vivo Workflow
Conclusion
The preclinical data for a range of PI3K inhibitors consistently demonstrate the therapeutic potential of targeting the PI3K/Akt/mTOR pathway in glioblastoma models. In vitro, these inhibitors effectively reduce the viability of GBM cells at nanomolar to low-micromolar concentrations and demonstrably inhibit the phosphorylation of key downstream effectors like Akt and S6.[1][12] In vivo, PI3K inhibitors can suppress the growth of orthotopic GBM tumors and, in some cases, provide a significant survival benefit.[13][14][16]
Despite these encouraging preclinical results, the clinical efficacy of PI3K inhibitors in GBM patients has been modest to date.[6] Challenges include crossing the blood-brain barrier, managing on-target toxicities, and overcoming intrinsic and acquired resistance mechanisms, such as feedback activation of parallel signaling pathways. Future research will likely focus on developing brain-penetrant inhibitors and rational combination strategies to enhance the therapeutic window and achieve more durable responses in patients with this devastating disease.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. d-nb.info [d-nb.info]
- 5. Recent advances in the use of PI3K inhibitors for glioblastoma multiforme: current preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. PI3K p110β isoform synergizes with JNK in the regulation of glioblastoma cell proliferation and migration through Akt and FAK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Utility of Glioblastoma Patient-Derived Orthotopic Xenografts in Drug Discovery and Personalized Therapy [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | The PI3K Inhibitor XH30 Enhances Response to Temozolomide in Drug-Resistant Glioblastoma via the Noncanonical Hedgehog Signaling Pathway [frontiersin.org]
- 12. Current clinical development of PI3K pathway inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel PI3K inhibitor XH30 suppresses orthotopic glioblastoma and brain metastasis in mice models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. A preclinical orthotopic model for glioblastoma recapitulates key features of human tumors and demonstrates sensitivity to a combination of MEK and PI3K pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Investigating Therapy Resistance Using PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Phosphoinositide 3-kinase (PI3K) inhibitors in the investigation of therapy resistance in cancer. Given the central role of the PI3K/AKT/mTOR signaling pathway in cell survival, proliferation, and the development of resistance to various cancer treatments, targeting this pathway offers a critical avenue for both research and therapeutic development.
The PI3K Signaling Pathway and Its Role in Therapy Resistance
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular functions, including cell growth, metabolism, survival, and proliferation.[1][2] Its dysregulation is a frequent event in human cancers, contributing to tumorigenesis and the development of resistance to chemotherapy, targeted therapies, and radiation.[3][4]
Activation of the PI3K pathway is often initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface.[5] This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[2] Once activated, AKT phosphorylates a multitude of substrates that promote cell survival by inhibiting apoptosis and stimulate cell growth and proliferation through the activation of the mammalian target of rapamycin (mTOR).[2][6] The tumor suppressor PTEN acts as a critical negative regulator of this pathway by dephosphorylating PIP3.[1]
Hyperactivation of the PI3K pathway, through mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K), loss of PTEN function, or upstream receptor activation, can confer resistance to various cancer therapies.[4] This sustained pro-survival signaling allows cancer cells to evade the cytotoxic effects of treatment. Therefore, inhibitors of the PI3K pathway are valuable tools to probe these resistance mechanisms and represent a promising class of therapeutic agents.
Investigating Therapy Resistance with PI3K Inhibitors
PI3K inhibitors are small molecules designed to block the catalytic activity of one or more PI3K isoforms. They are broadly categorized as pan-PI3K inhibitors, which target all class I isoforms (p110α, β, δ, and γ), or isoform-selective inhibitors.[7] The choice of inhibitor can be critical, as different isoforms may play distinct roles in various cancer types and resistance mechanisms.
The general workflow for investigating therapy resistance using a PI3K inhibitor involves establishing a resistant cell line model, treating these cells with the inhibitor alone or in combination with the primary therapy, and assessing the effects on cell viability, signaling pathways, and cellular processes like apoptosis and cell cycle progression.
Quantitative Data: Potency of PI3K Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for several well-characterized PI3K inhibitors across different cancer cell lines. This data serves as a reference for the expected potency of these compounds.
| Inhibitor | Type | Cell Line | Cancer Type | IC50 (µM) |
| Buparlisib (BKM120) | Pan-PI3K | KG-1 | Acute Myeloid Leukemia | Concentration-dependent decrease in viability |
| BYL719 (Alpelisib) | p110α-selective | SNU-1076 | Head and Neck Cancer (PIK3CA mutant) | 6.82 |
| BYL719 (Alpelisib) | p110α-selective | Detroit562 | Head and Neck Cancer (PIK3CA mutant) | 1.10 |
| BYL719 (Alpelisib) | p110α-selective | SNU-1066 | Head and Neck Cancer (PIK3CA wild-type) | 1.13 |
| BYL719 (Alpelisib) | p110α-selective | SNU-1041 | Head and Neck Cancer (PIK3CA wild-type) | 20.65 |
| BYL719 (Alpelisib) | p110α-selective | FaDu | Head and Neck Cancer (PIK3CA wild-type) | 19.67 |
| BYL719 (Alpelisib) | p110α-selective | SCC25 | Head and Neck Cancer (PIK3CA wild-type) | 49.30 |
Data compiled from multiple sources.[8]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (parental and therapy-resistant)
-
Complete cell culture medium
-
PI3K inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PI3K inhibitor for 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blotting for PI3K Pathway Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K signaling pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-S6, anti-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[10]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Harvest cells after treatment with the PI3K inhibitor.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.[11] Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis
This assay uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[8]
Visualizations
PI3K Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling cascade.
Experimental Workflow for Investigating Resistance
Caption: Workflow for studying therapy resistance.
Logical Relationship of PI3K Inhibition in Overcoming Resistance
Caption: How PI3K inhibition can overcome resistance.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 5. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K Abrogation Using Pan-PI3K Inhibitor BKM120 Gives Rise to a Significant Anticancer Effect on AML-Derived KG-1 Cells by Inducing Apoptosis and G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
Methodological & Application
Application Note: In Vitro Kinase Assay Protocol for the Pan-PI3K Inhibitor Buparlisib (BKM120)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in cellular signaling pathways regulating cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of the PI3K pathway is one of the most frequent occurrences in human cancers, making it a prime target for therapeutic intervention.[3] Buparlisib (BKM120) is a potent, orally bioavailable pan-class I PI3K inhibitor that targets all four isoforms (p110α, p110β, p110δ, and p110γ).[3][4][5][6][7] This application note provides a detailed protocol for an in vitro kinase assay to determine the potency and selectivity of pan-PI3K inhibitors, using Buparlisib as a representative compound. The protocol is based on a luminescence-based ATP depletion assay format, which is a common method for assessing kinase activity.
PI3K Signaling Pathway
The PI3K signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B), which in turn phosphorylates a multitude of substrates to regulate diverse cellular functions. Pan-PI3K inhibitors like Buparlisib block the catalytic activity of all class I PI3K isoforms, thereby inhibiting the production of PIP3 and downstream signaling.
Caption: PI3K Signaling Pathway and Inhibition by Buparlisib.
Quantitative Data: Buparlisib Inhibitory Activity
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of Buparlisib against class I PI3K isoforms and other related kinases. This data is crucial for understanding the inhibitor's potency and selectivity profile.
| Kinase Target | IC50 (nM) |
| PI3Kα (p110α) | 52[3][4][7] |
| PI3Kβ (p110β) | 166[3][4][7] |
| PI3Kδ (p110δ) | 116[3][4][7] |
| PI3Kγ (p110γ) | 262[3][4][7] |
| Vps34 | 2400[4] |
| mTOR | >5000[3] |
| DNA-PK | >5000[3] |
| PI4Kβ | >25000[4] |
Experimental Protocol: In Vitro PI3K Kinase Assay (Luminescence-Based)
This protocol describes a luminescence-based in vitro kinase assay to measure the activity of PI3K enzymes and the inhibitory effect of compounds like Buparlisib. The assay quantifies the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a lipid substrate. A decrease in luminescence signal corresponds to higher kinase activity.
Materials and Reagents:
-
Recombinant human PI3K isoforms (e.g., p110α/p85α, p110β/p85α, etc.)
-
Buparlisib (BKM120) or other test inhibitors
-
Phosphatidylinositol (PI) or Phosphatidylinositol 4,5-bisphosphate (PIP2) as substrate
-
Adenosine triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[8]
-
Dimethyl sulfoxide (DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®, ADP-Glo™)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow Diagram
Caption: Experimental Workflow for the In Vitro Kinase Assay.
Procedure:
-
Inhibitor Preparation:
-
Prepare a stock solution of Buparlisib in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
-
Assay Plate Setup:
-
Add 1 µL of each Buparlisib dilution or DMSO (for positive and negative controls) to the wells of a 384-well plate.[4]
-
-
Kinase Reaction:
-
Prepare the kinase solution by diluting the recombinant PI3K enzyme to the desired concentration (e.g., 10 nM) in Kinase Assay Buffer.[4]
-
Add 25 µL of the kinase solution to the wells containing the inhibitor or DMSO.
-
Prepare the substrate/ATP mixture. For example, a solution containing 5 µg/mL PI and 2 µM ATP in Kinase Assay Buffer.[4]
-
To initiate the kinase reaction, add 25 µL of the substrate/ATP mixture to each well.
-
Mix the plate gently and incubate at room temperature for a specified time (e.g., 30-60 minutes). The incubation time should be optimized to achieve approximately 50% ATP depletion in the no-inhibitor control wells.[4]
-
-
Luminescence Detection:
-
Stop the kinase reaction by adding 25 µL of the ATP detection reagent (e.g., Kinase-Glo®) to each well.[4] This reagent will lyse any cells (if applicable in other assay types) and contains luciferase and luciferin to generate a luminescent signal from the remaining ATP.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each Buparlisib concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
This application note provides a comprehensive framework for assessing the in vitro activity of pan-PI3K inhibitors like Buparlisib. The detailed protocol for a luminescence-based kinase assay, along with the supporting data and pathway information, offers a valuable resource for researchers in cancer biology and drug discovery. The provided workflow and methodologies can be adapted for high-throughput screening of compound libraries or for detailed characterization of lead candidates targeting the PI3K signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleck.co.jp [selleck.co.jp]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Use of PI3K-IN-12 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI3K-IN-12 is a potent and selective inhibitor of the δ (delta) isoform of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.[2] PI3Kδ is primarily expressed in hematopoietic cells and plays a crucial role in B-cell signaling, making its inhibition a promising strategy for B-cell malignancies.[3]
These application notes provide detailed protocols for utilizing this compound in various cell-based assays to assess its biological activity and therapeutic potential. The protocols cover essential techniques such as cell viability assays, Western blotting to measure downstream signaling, and apoptosis induction assays.
Physicochemical Properties and Inhibitory Activity
This compound, also referred to as PI3Kδ-IN-12, is a small molecule inhibitor with the following characteristics:
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₅Cl₂N₅O₃ | [4] |
| Molecular Weight | 444.27 g/mol | [4] |
| Appearance | Solid | [4] |
The inhibitory activity of this compound has been determined against various PI3K isoforms:
| Target | pIC50 | IC50 (nM) | pKi |
| PI3Kδ | 5.8 | 1585 | 8.0 |
| PI3Kγ | 6.5 | ||
| Other PI3K isoform | 6.4 |
Note: The IC50 value was calculated from the provided pIC50 value using the formula IC50 = 10^(-pIC50) M.[5]
Signaling Pathway
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates that regulate cell survival, proliferation, and growth. A key downstream effector of AKT is the mammalian target of rapamycin (mTOR).
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound solid compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the molecular weight of this compound (444.27 g/mol ), calculate the mass required to prepare a 10 mM stock solution.
-
Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., a B-cell lymphoma line)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test is 0.01 µM to 100 µM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48 to 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for p-AKT Inhibition
This protocol assesses the ability of this compound to inhibit the phosphorylation of AKT, a key downstream effector in the PI3K pathway.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for a specified time (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total AKT and β-actin to ensure equal loading.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay determines the ability of this compound to induce apoptosis.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for 24-48 hours.
-
Collect both the adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Cellular Viability (IC50) of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| Example: SU-DHL-4 | B-cell Lymphoma | [Insert experimental value] | 72 hours |
| Example: Toledo | B-cell Lymphoma | [Insert experimental value] | 72 hours |
| Example: Jurkat | T-cell Leukemia | [Insert experimental value] | 48 hours |
Table 2: Effect of this compound on Apoptosis Induction
| Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| Example: SU-DHL-4 | Vehicle | [Insert experimental value] |
| 1 | [Insert experimental value] | |
| 5 | [Insert experimental value] | |
| 10 | [Insert experimental value] |
Conclusion
These application notes provide a comprehensive guide for researchers to effectively utilize this compound in cell-based assays. The detailed protocols for assessing cell viability, target engagement via Western blotting, and apoptosis induction will enable a thorough characterization of the inhibitor's cellular effects. By following these standardized methods, researchers can generate robust and reproducible data to advance the understanding of PI3Kδ inhibition in relevant disease models.
References
- 1. Synergistic interactions with PI3K inhibition that induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 3. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for PI3K-IN-12 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is frequently implicated in various diseases, particularly cancer, making it a key target for therapeutic development.[3] PI3K inhibitors are instrumental in studying the function of this pathway and for validating potential drug candidates.
This document provides detailed application notes and protocols for the use of PI3K-IN-12 in Western blot analysis to assess its impact on the PI3K signaling pathway. It should be noted that "this compound" is likely synonymous with PI3Kδ-IN-12 , a specific inhibitor of the delta isoform of PI3K. However, this is a discontinued product with limited publicly available data, necessitating a generalized approach with a strong emphasis on experimental optimization.
Principle of the Assay
Western blot analysis is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. In this context, treatment of cells with a PI3K inhibitor like PI3Kδ-IN-12 is expected to decrease the phosphorylation of downstream targets in the PI3K pathway. A primary readout for the inhibition of the PI3K pathway is the phosphorylation status of Akt (also known as Protein Kinase B or PKB).[4]
Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt. Activated Akt is phosphorylated at key residues, such as Serine 473 (p-Akt Ser473) and Threonine 308 (p-Akt Thr308).[4] By using antibodies specific to these phosphorylated forms of Akt, Western blotting can be employed to measure the inhibitory effect of this compound on the pathway. A decrease in the p-Akt/total Akt ratio upon treatment is indicative of successful PI3K inhibition.
Quantitative Data for PI3Kδ-IN-12
The following table summarizes the available quantitative data for PI3Kδ-IN-12. Due to the limited information, researchers are strongly encouraged to perform dose-response and time-course experiments to determine the optimal working concentration and treatment duration for their specific cell type and experimental conditions.
| Parameter | Value | Notes |
| Molecular Weight | 444.27 g/mol | C₂₀H₁₅Cl₂N₅O₃[5] |
| pIC₅₀ | 5.8 | [5] |
| pKi | PI3Kδ: 8.0 | Indicates high affinity for the delta isoform.[5] |
| PI3Kγ: 6.5 | [5] | |
| PI3Kβ: <5 | ||
| PI3Kα: <5 |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate cell line with an active PI3K pathway (e.g., cancer cell lines known to have PIK3CA mutations or PTEN loss).
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
PI3Kδ-IN-12: Prepare stock solutions in an appropriate solvent (e.g., DMSO). Store aliquots at -20°C or -80°C.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford protein assay kit.
-
SDS-PAGE Gels: Precast or hand-poured polyacrylamide gels.
-
Transfer Buffer: Standard Tris-glycine transfer buffer with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-total-Akt
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) reagents.
Cell Culture and Treatment
-
Cell Seeding: Seed cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Starvation (Optional): To reduce basal PI3K pathway activity, serum-starve the cells for 4-16 hours prior to treatment, if appropriate for the experimental design.
-
PI3Kδ-IN-12 Treatment:
-
Dose-Response: Treat cells with a range of PI3Kδ-IN-12 concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) for a fixed time (e.g., 1-2 hours).
-
Time-Course: Treat cells with a fixed, effective concentration of PI3Kδ-IN-12 for various durations (e.g., 15, 30, 60, 120 minutes).
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., growth factor stimulation to activate the pathway).
-
-
Cell Harvest: After treatment, wash the cells once with ice-cold PBS.
Protein Extraction
-
Lysis: Add ice-cold lysis buffer to each well or dish. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubation: Incubate the lysates on ice for 30 minutes with periodic vortexing.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading on the SDS-PAGE gel.
Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's protocol and capture the chemiluminescent signal using an imaging system.
Stripping and Re-probing (for total Akt and loading control)
-
After imaging for p-Akt, the membrane can be stripped of antibodies and re-probed for total Akt and a loading control.
-
Stripping: Incubate the membrane in a mild stripping buffer.
-
Washing and Blocking: Wash the membrane thoroughly with TBST and then block again for 1 hour.
-
Re-probing: Repeat the primary and secondary antibody incubation steps with antibodies for total Akt and then for the loading control.
Data Analysis and Expected Results
The primary output of the experiment will be images of the Western blots. Densitometry analysis should be performed using appropriate software to quantify the band intensities.
-
Normalization: Normalize the intensity of the p-Akt band to the intensity of the total Akt band for each sample.
-
Further Normalization: The p-Akt/total Akt ratio can then be normalized to the loading control to account for any loading inaccuracies.
-
Interpretation: A dose- and time-dependent decrease in the normalized p-Akt signal in PI3Kδ-IN-12-treated samples compared to the vehicle control would indicate effective inhibition of the PI3K pathway.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p-Akt signal in positive control | Low basal pathway activity; inactive growth factor; incorrect antibody dilution. | Serum-starve and then stimulate with a known agonist; check growth factor activity; optimize antibody concentration. |
| No inhibition observed with this compound | Ineffective concentration; insufficient treatment time; inactive compound; cell line insensitive to PI3Kδ inhibition. | Perform dose-response and time-course experiments; verify compound integrity; use a cell line known to be dependent on PI3Kδ signaling. |
| High background on Western blot | Insufficient blocking; antibody concentration too high; insufficient washing. | Increase blocking time or change blocking agent (e.g., from milk to BSA); optimize antibody dilutions; increase wash duration and volume. |
| Uneven loading | Inaccurate protein quantification; pipetting errors. | Be meticulous with protein quantification and sample loading; always normalize to a loading control. |
Disclaimer: The information provided is for research purposes only. As PI3Kδ-IN-12 is a discontinued product with limited available data, the provided protocols are generalized and will require significant optimization for your specific experimental setup. Always consult the relevant safety data sheets (SDS) before handling any chemical reagents.
References
Application Notes and Protocols for Dual PI3K/mTOR Inhibitors in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][2] Dual PI3K/mTOR inhibitors, which simultaneously target two key nodes in this pathway, have shown significant promise in preclinical cancer models by effectively shutting down aberrant signaling and overcoming feedback loops that can limit the efficacy of single-agent therapies.[2][3]
These application notes provide a comprehensive overview and detailed protocols for the use of dual PI3K/mTOR inhibitors in mouse xenograft models, a critical step in the preclinical evaluation of novel cancer therapeutics. The information presented herein is based on established methodologies and data from studies with well-characterized dual PI3K/mTOR inhibitors, offering a robust framework for researchers investigating new compounds such as PI3K-IN-12.
Signaling Pathway
The PI3K/AKT/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors. This leads to the activation of PI3K, which phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, modulates a plethora of cellular processes, including the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival. Dual PI3K/mTOR inhibitors block the kinase activity of both PI3K and mTOR, leading to a comprehensive shutdown of this oncogenic signaling network.
In Vivo Efficacy of Dual PI3K/mTOR Inhibitors: Data Summary
The following tables summarize key in vivo data for the well-characterized dual PI3K/mTOR inhibitors BEZ235 and GDC-0980, which can serve as a reference for designing studies with novel inhibitors like this compound.
Table 1: Dosage and Administration of Reference Dual PI3K/mTOR Inhibitors in Mouse Xenograft Models
| Compound | Dosage Range | Administration Route | Dosing Frequency | Formulation/Vehicle | Reference |
| BEZ235 | 20 - 45 mg/kg | Oral gavage | Daily | 10% NMP / 90% PEG300 | [4][5][6] |
| GDC-0980 | 2.5 - 10 mg/kg | Oral gavage | Daily | Not specified | [7] |
Table 2: Efficacy of Reference Dual PI3K/mTOR Inhibitors in Various Xenograft Models
| Compound | Xenograft Model (Cell Line) | Mouse Strain | Efficacy Outcome | Reference |
| BEZ235 | NCI-N87 (Gastric Cancer) | Nude | Dose-dependent tumor growth suppression (53-70%) | [5] |
| Pancreatic Cancer (Primary) | SCID | Tumor growth inhibition | [4] | |
| HER2+ Breast Cancer | Nude | Tumor growth inhibition | [6] | |
| GDC-0980 | PC3 (Prostate Cancer) | Nude | 2.5 mg/kg: Tumor growth delay; 5 mg/kg: Tumor stasis; 10 mg/kg: Tumor regression | [7] |
| MCF7-neo/HER2 (Breast Cancer) | Nude | Significant tumor growth inhibition | [7] | |
| A549 (Lung Cancer) | Nude | Tumor growth inhibition | [7] |
Experimental Protocols
General Workflow for a Mouse Xenograft Study
The following diagram outlines the typical workflow for evaluating the efficacy of a dual PI3K/mTOR inhibitor in a mouse xenograft model.
Protocol 1: Preparation of Dual PI3K/mTOR Inhibitor Formulation
Objective: To prepare a stable and homogenous formulation of the inhibitor for oral administration to mice.
Materials:
-
Dual PI3K/mTOR inhibitor (e.g., this compound)
-
N-Methyl-2-pyrrolidone (NMP)
-
Polyethylene glycol 300 (PEG300)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of inhibitor based on the desired concentration and final volume.
-
In a sterile microcentrifuge tube, dissolve the inhibitor in NMP. For example, to prepare a 10 mg/mL stock solution in a final formulation of 10% NMP and 90% PEG300, first dissolve the inhibitor in the NMP portion.
-
Vortex the solution vigorously until the inhibitor is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.
-
Add the PEG300 to the dissolved inhibitor solution.
-
Vortex the final solution thoroughly to ensure homogeneity.
-
Store the formulation at 4°C, protected from light. Prepare fresh formulation as needed, typically weekly.
Protocol 2: Mouse Xenograft Model Establishment and Treatment
Objective: To establish subcutaneous tumor xenografts in mice and evaluate the anti-tumor efficacy of a dual PI3K/mTOR inhibitor.
Materials:
-
Cancer cell line of interest (e.g., MCF7, PC3, A549)
-
Immunocompromised mice (e.g., Nude, SCID), 6-8 weeks old
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
1 mL syringes with 27-30 gauge needles
-
Calipers
-
Animal balance
-
Oral gavage needles
-
Prepared inhibitor formulation and vehicle control
Procedure:
-
Cell Preparation:
-
Culture cancer cells in their recommended complete medium until they reach 70-80% confluency.
-
Harvest the cells by trypsinization, neutralize the trypsin with complete medium, and centrifuge to pellet the cells.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration (typically 1 x 106 to 10 x 106 cells in 100-200 µL). Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors become palpable, measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2.
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group). Ensure that the average tumor volume is similar across all groups.
-
-
Drug Administration:
-
Administer the prepared inhibitor formulation or vehicle control to the respective groups via oral gavage.
-
The dosing volume is typically 100-200 µL, depending on the mouse's body weight.
-
Follow the predetermined dosing schedule (e.g., daily for 21 days).
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volumes and mouse body weights 2-3 times per week throughout the study.
-
Monitor the mice for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
-
Study Endpoint and Tissue Collection:
-
The study can be terminated when tumors in the control group reach a specific size (e.g., 1500-2000 mm³), or after a fixed duration of treatment.
-
At the endpoint, euthanize the mice according to approved protocols.
-
Excise the tumors, measure their final weight, and process them for further analysis (e.g., histology, Western blotting for pharmacodynamic markers).
-
Conclusion
The protocols and data presented provide a solid foundation for conducting in vivo studies with dual PI3K/mTOR inhibitors in mouse xenograft models. While specific parameters such as dosage and choice of cell line will need to be optimized for novel compounds like this compound, the methodologies outlined here offer a standardized approach for assessing their preclinical efficacy and tolerability. Careful experimental design and execution are paramount to obtaining reliable and reproducible data that can effectively guide the clinical development of this promising class of anticancer agents.
References
- 1. Efficacy of dual PI-3K and mTOR inhibitors in vitro and in vivo in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Activity of a novel, dual PI3-kinase/mTor inhibitor NVP-BEZ235 against primary human pancreatic cancers grown as orthotopic xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Preparing PI3K-IN-12 Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is frequently implicated in the development and progression of various cancers, making it a key target for therapeutic intervention.[1][3][4][5] PI3K inhibitors are a class of small molecules designed to block the activity of PI3K enzymes, thereby modulating downstream signaling and inducing desired cellular responses, such as apoptosis in cancer cells.
This document provides detailed application notes and protocols for the preparation and use of a representative PI3K inhibitor, referred to here as PI3K-IN-12, for in vitro cell culture experiments. The data and protocols presented are based on commonly available information for potent and selective PI3K inhibitors. Researchers should always refer to the specific product datasheet for the exact inhibitor they are using.
This compound: Compound Specifications
Quantitative data for a representative PI3K inhibitor are summarized in the table below. It is crucial to obtain the specific molecular weight and solubility information from the supplier of your particular PI3K inhibitor.
| Parameter | Value | Reference |
| Molecular Weight | 465.53 g/mol | [6] |
| Formula | C₂₃H₂₃N₅O₄S | [6] |
| Purity | ≥ 98% | |
| Appearance | Crystalline solid | [7] |
| Solubility (in DMSO) | ≥ 93 mg/mL (199.77 mM) | [6] |
| Storage (as solid) | -20°C for up to 3 years | [6] |
| Storage (stock solution) | -20°C for up to 1 month, or -80°C for up to 6 months | [8] |
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and growth. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates AKT, which in turn phosphorylates a variety of downstream targets, including mTOR, to regulate cellular functions.
References
- 1. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]
- 3. PI3Kα oncogenic mutations weaken the interactions that stabilize the p110α/p85α heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes: Studying Autophagy Using a Dual PI3K/mTOR Inhibitor
Introduction
Autophagy is a highly conserved catabolic process essential for cellular homeostasis, whereby cytoplasmic components are degraded and recycled. The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central negative regulator of this process.[1][2][3][4] Under normal growth conditions, activation of this pathway by growth factors suppresses autophagy.[2][5] Consequently, pharmacological inhibition of PI3K and/or mTOR is a potent and widely used method to induce and study autophagy in a controlled manner.[6]
While the query specified "PI3K-IN-12," this compound is not well-characterized in peer-reviewed literature, with available data primarily limited to supplier catalogues describing it as a PI3Kδ-selective inhibitor.[7] For the purpose of providing a robust and reproducible protocol, these notes will focus on a well-documented and widely used tool compound: Dactolisib (also known as BEZ235 or NVP-BEZ235) . Dactolisib is a potent dual inhibitor of all Class I PI3K isoforms and mTOR (mTORC1 and mTORC2), making it an excellent agent for inducing a strong autophagic response.[8][9] By blocking the key upstream regulator (PI3K) and the central signaling hub (mTOR), Dactolisib effectively removes the inhibitory brakes on the autophagy machinery.
These application notes provide detailed protocols for utilizing a dual PI3K/mTOR inhibitor like Dactolisib to induce and measure autophagy in cultured mammalian cells, aimed at researchers in cell biology and drug development.
Quantitative Data: Inhibitor Potency
The inhibitory activity of Dactolisib (BEZ235) against Class I PI3K isoforms and mTOR is summarized below. This data is crucial for selecting appropriate experimental concentrations.
| Target | IC50 (nM) |
| PI3Kα (p110α) | 4 |
| PI3Kβ (p110β) | 75 |
| PI3Kγ (p110γ) | 7 |
| PI3Kδ (p110δ) | 5 |
| mTOR | 20.7 |
| Table 1: IC50 values for Dactolisib (BEZ235) against key components of the PI3K/mTOR signaling pathway. Data sourced from[9][10]. |
Signaling Pathway and Mechanism of Action
The PI3K/AKT/mTOR pathway negatively regulates autophagy induction. The following diagram illustrates the signaling cascade and the points of inhibition by a dual PI3K/mTOR inhibitor.
Experimental Protocols
Protocol 1: Induction of Autophagy in Cell Culture
This protocol describes the general procedure for treating cultured cells with a PI3K/mTOR inhibitor to induce autophagy.
Materials:
-
Dactolisib (BEZ235) or other PI3K/mTOR inhibitor
-
Dimethyl sulfoxide (DMSO, sterile)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Mammalian cell line of interest (e.g., HeLa, HCT116, U2OS)
Procedure:
-
Prepare Inhibitor Stock: Dissolve Dactolisib in sterile DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Plate cells at a density that will result in 60-70% confluency at the time of harvesting. Allow cells to adhere and grow for 24 hours.
-
Treatment:
-
Thaw an aliquot of the Dactolisib stock solution.
-
Prepare working dilutions of the inhibitor in complete cell culture medium. A typical final concentration range for Dactolisib is 50 nM to 1 µM.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Include a vehicle control by adding an equivalent volume of DMSO to control cells (final DMSO concentration should typically be <0.1%).
-
Remove the old medium from the cells and replace it with the inhibitor-containing or vehicle control medium.
-
-
Incubation: Incubate the cells for a desired period. For autophagy studies, treatment times typically range from 6 to 24 hours.[1][2] A time-course experiment is recommended for initial characterization.
-
Harvesting: After incubation, proceed with cell harvesting for downstream analysis as described in Protocols 2 and 3.
Protocol 2: Western Blotting for Autophagy Markers (LC3B and p62/SQSTM1)
Western blotting is a cornerstone technique to monitor autophagy. It measures the conversion of LC3-I to its lipidated, autophagosome-associated form, LC3-II, and the degradation of the autophagy receptor p62/SQSTM1.
Procedure:
-
Cell Lysis:
-
After treatment (Protocol 1), place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation:
-
Normalize all samples to the same protein concentration (e.g., 1-2 µg/µL) with lysis buffer.
-
Add Laemmli sample buffer (e.g., 4X or 6X) and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 15-30 µg of protein per lane on a 12-15% polyacrylamide gel to ensure good separation of LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa).
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Recommended Antibodies:
-
Rabbit anti-LC3B (1:1000 dilution)
-
Mouse or Rabbit anti-p62/SQSTM1 (1:1000 dilution)
-
Mouse anti-β-Actin or GAPDH (1:5000 dilution) as a loading control.
-
-
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse, 1:2000-1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager or X-ray film.
-
Quantify band intensities using densitometry software. An increase in the LC3-II/Actin ratio and a decrease in the p62/Actin ratio indicate autophagy induction.
-
Protocol 3: Fluorescence Microscopy of LC3 Puncta
This method allows for the visualization and quantification of autophagosomes, which appear as distinct puncta when stained for LC3.[7]
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips placed in 12-well or 24-well plates. Allow them to adhere for 24 hours.
-
Treatment: Treat cells with the PI3K/mTOR inhibitor and vehicle control as described in Protocol 1 for the desired time.
-
Fixation:
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block with 1% BSA in PBST (PBS + 0.1% Tween-20) for 30-60 minutes.
-
Incubate with primary antibody (Rabbit anti-LC3B, 1:200-1:500 dilution in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit, 1:1000 dilution) for 1 hour at room temperature in the dark.
-
(Optional) Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Image using a fluorescence or confocal microscope.
-
Capture images from multiple random fields for each condition.
-
-
Quantification: Count the number of LC3 puncta per cell. An increase in the average number of puncta per cell in treated samples compared to controls indicates an accumulation of autophagosomes.
Assessing Autophagic Flux
An increase in LC3-II levels or LC3 puncta can mean either an increase in autophagosome formation (autophagy induction) or a blockage in the fusion of autophagosomes with lysosomes. To distinguish between these possibilities, it is crucial to measure autophagic flux . This is achieved by treating cells with the PI3K/mTOR inhibitor in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 (BafA1) or Chloroquine (CQ).
-
Protocol: Perform Protocols 1, 2, and 3 with two additional conditions:
-
Cells treated with a lysosomal inhibitor alone (e.g., 100 nM BafA1 for the last 2-4 hours of the experiment).
-
Cells co-treated with the PI3K/mTOR inhibitor and the lysosomal inhibitor.
-
-
Interpretation: If the PI3K/mTOR inhibitor truly induces autophagy, the amount of LC3-II will be further increased in the presence of the lysosomal inhibitor compared to treatment with the PI3K/mTOR inhibitor alone. This "flux" represents the amount of LC3-II that was delivered to and degraded by the lysosome during the treatment period.
Experimental and Logic Workflows
The following diagrams illustrate the experimental workflows and the logic behind assessing autophagic flux.
References
- 1. NVP-BEZ235-induced autophagy as a potential therapeutic approach for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockage of Autophagy Rescues the Dual PI3K/mTOR Inhibitor BEZ235-induced Growth Inhibition of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual inhibition of autophagy and PI3K/mTOR pathway as a potential therapeutic strategy against laryngeal squamous cell carcinoma - Huang - Translational Cancer Research [tcr.amegroups.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. mdpi.com [mdpi.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. Induction of autophagy by PI3K/MTOR and PI3K/MTOR/BRD4 inhibitors suppresses HIV-1 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PI3K/Akt/mTOR Signaling - BioCrick [biocrick.com]
Application Notes and Protocols for High-Throughput Screening Using PI3Kδ-IN-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4] High-throughput screening (HTS) plays a pivotal role in the discovery of novel PI3K inhibitors. These application notes provide detailed information and protocols for utilizing PI3Kδ-IN-12, a potent inhibitor of PI3Kδ, in HTS campaigns.
PI3Kδ-IN-12: A Potent and Selective Inhibitor
PI3Kδ-IN-12 is a selective inhibitor of the delta isoform of PI3K. Its selectivity makes it a valuable tool for dissecting the specific roles of PI3Kδ in cellular signaling and for developing targeted therapies.
Quantitative Data for PI3Kδ-IN-12
The following table summarizes the inhibitory activity of PI3Kδ-IN-12 against different PI3K isoforms.
| Inhibitor | Target Isoform | pIC50 | pKi |
| PI3Kδ-IN-12 | PI3Kδ | 5.8 | 8.0 |
| PI3Kγ | - | 6.5 |
Data sourced from publicly available information.[5]
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of the mammalian target of rapamycin (mTOR) and the regulation of various cellular functions.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of PI3Kδ-IN-12.
High-Throughput Screening (HTS) for PI3K Inhibitors
HTS allows for the rapid screening of large compound libraries to identify potential inhibitors of PI3K. A typical HTS workflow involves assay development, a pilot screen, the primary screen, and subsequent confirmation and dose-response studies.
Caption: A generalized workflow for a high-throughput screening campaign.
Experimental Protocols
Below are representative protocols for biochemical and cell-based assays suitable for high-throughput screening of PI3K inhibitors like PI3Kδ-IN-12.
Protocol 1: Biochemical HTS using ADP-Glo™ Kinase Assay
This protocol describes a luminescent ADP detection assay to measure the enzymatic activity of PI3K.
Materials:
-
Recombinant PI3Kδ enzyme
-
PI3K Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025 mg/ml BSA)[7]
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
PI3Kδ-IN-12 (or other test compounds)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of PI3Kδ-IN-12 and other test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing PI3Kδ enzyme and PIP2 substrate in kinase buffer.
-
Initiate the reaction by adding 5 µL of ATP solution in kinase buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value for PI3Kδ-IN-12.
Protocol 2: Cell-Based HTS using a Reporter Gene Assay
This protocol utilizes a cell line with a reporter gene under the control of a transcription factor regulated by the PI3K/AKT pathway, such as FOXO.
Materials:
-
A suitable reporter cell line (e.g., U2OS or HEK293 cells stably expressing a FOXO-responsive reporter construct like luciferase or β-lactamase).
-
Cell culture medium and supplements.
-
Growth factor (e.g., insulin or IGF-1) to stimulate the PI3K pathway.
-
PI3Kδ-IN-12 (or other test compounds).
-
Reporter gene assay reagent (e.g., Bright-Glo™ Luciferase Assay System or LiveBLAzer™ FRET-B/G Substrate).
-
384-well clear bottom white assay plates.
Procedure:
-
Cell Seeding: Seed the reporter cells into 384-well plates at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment:
-
Add various concentrations of PI3Kδ-IN-12 or other test compounds to the wells.
-
Incubate for a predetermined time (e.g., 1-2 hours) to allow for compound uptake and target engagement.
-
-
Pathway Stimulation:
-
Add a growth factor (e.g., insulin) to all wells except for the negative control to activate the PI3K/AKT pathway.
-
Incubate for a specified period (e.g., 6-8 hours) to allow for reporter gene expression.
-
-
Signal Detection:
-
Add the appropriate reporter gene assay reagent according to the manufacturer's instructions.
-
Incubate as required to allow for signal development.
-
-
Data Acquisition: Read the luminescence or fluorescence on a plate reader.
-
Data Analysis: Normalize the data to controls and calculate the IC50 value for PI3Kδ-IN-12.
Data Interpretation and Hit Confirmation
A successful HTS campaign will identify several "hits" that inhibit PI3K activity. It is crucial to confirm these hits through secondary assays to eliminate false positives. Dose-response curves should be generated to determine the potency (IC50) of the confirmed hits. Further characterization should include selectivity profiling against other PI3K isoforms and a broader panel of kinases to understand the inhibitor's specificity.
Conclusion
PI3Kδ-IN-12 serves as a valuable tool for studying the role of PI3Kδ in health and disease. The provided protocols offer a framework for utilizing this inhibitor in high-throughput screening campaigns to identify and characterize novel modulators of the PI3K pathway. Careful assay design, optimization, and robust data analysis are essential for the successful execution of these screens and the identification of promising lead compounds for further drug development.
References
- 1. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer [mdpi.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.jp [promega.jp]
Application Notes and Protocols: PI3K-IN-12 for Inhibiting Tumor Angiogenesis In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing PI3K-IN-12 as an inhibitor of tumor angiogenesis in vitro. The protocols and data presented are intended to facilitate research into the anti-angiogenic properties of PI3K pathway inhibitors.
Introduction to PI3K and Tumor Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis.[1] The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cellular processes fundamental to angiogenesis, including endothelial cell proliferation, migration, survival, and tube formation.[2] The PI3K/AKT/mTOR axis, in particular, is frequently hyperactivated in cancer and plays a crucial role in promoting the expression of key angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[3][4]
Data Presentation: Efficacy of PI3K Inhibition on In Vitro Angiogenesis
The following table summarizes the inhibitory effects of the PI3K inhibitor LY294002 on key angiogenic processes in Human Umbilical Vein Endothelial Cells (HUVECs). These data serve as a representative example of the expected anti-angiogenic activity of a potent PI3K inhibitor.
| In Vitro Assay | Cell Type | Treatment | Concentration | Observed Effect | Reference |
| Tube Formation | HUVECs | LY294002 | 5 µM | Significant reduction in the number of tubes and nodes. | [5] |
| Cell Migration | HUVECs | LY294002 | 50 µM | Inhibition of chemoattractant-induced cell migration. | [6] |
| Cell Invasion | 4T1 Tumor Cells | LY294002 | 10 µM | Inhibition of tumor cell migration through a membrane. | [7] |
| Apoptosis | HUVECs | LY294002 | 5 µM | Increased percentage of apoptotic cells. | [5] |
Signaling Pathway
The PI3K signaling pathway is a critical downstream effector of various receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs) activated by pro-angiogenic factors like VEGF. Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins such as AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, leading to the regulation of gene expression and cellular processes essential for angiogenesis.
Experimental Workflow
The following diagram outlines a general workflow for assessing the in vitro anti-angiogenic effects of this compound.
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel)
-
This compound
-
96-well plates
-
Calcein AM (for visualization)
Protocol:
-
Thaw the basement membrane matrix on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of the matrix solution and incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Harvest HUVECs and resuspend them in EGM-2 at a density of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in EGM-2.
-
Add 100 µL of the HUVEC suspension to each well of the coated plate.
-
Immediately add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
After incubation, carefully remove the medium and wash the cells with PBS.
-
Stain the cells with Calcein AM for 30 minutes.
-
Visualize and capture images of the tube network using a fluorescence microscope.
-
Quantify the tube length, number of nodes, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Endothelial Cell Migration Assay (Transwell Assay)
This assay measures the chemotactic migration of endothelial cells through a porous membrane.
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium (EBM-2) supplemented with 0.5% FBS
-
Chemoattractant (e.g., VEGF, 20 ng/mL)
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Crystal Violet staining solution
Protocol:
-
Pre-coat the top and bottom of the Transwell insert membrane with fibronectin (10 µg/mL) for 1 hour at 37°C.
-
Harvest HUVECs and resuspend them in EBM-2 with 0.5% FBS at a density of 1 x 10^6 cells/mL.
-
Prepare different concentrations of this compound in the same medium.
-
Pre-incubate the HUVEC suspension with the this compound dilutions for 30 minutes at 37°C.
-
Add 600 µL of EBM-2 with 0.5% FBS and the chemoattractant (VEGF) to the lower chamber of the 24-well plate.
-
Add 200 µL of the pre-incubated HUVEC suspension to the upper chamber of the Transwell insert.
-
Incubate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Elute the stain with 10% acetic acid and measure the absorbance at 595 nm, or count the number of migrated cells in several microscopic fields.
Endothelial Cell Invasion Assay (Boyden Chamber Assay)
This assay is similar to the migration assay but includes a layer of basement membrane matrix on the Transwell insert to assess the invasive capacity of the cells.
Materials:
-
Same as the Cell Migration Assay, with the addition of a thin layer of Basement Membrane Matrix.
Protocol:
-
Thaw the basement membrane matrix on ice.
-
Dilute the matrix with cold serum-free medium and coat the upper surface of the Transwell insert membrane with a thin layer (e.g., 50 µL).
-
Allow the matrix to gel by incubating at 37°C for 30-60 minutes.
-
Follow steps 2-12 of the Endothelial Cell Migration Assay protocol. The incubation time for the invasion assay is typically longer, around 18-24 hours, to allow for matrix degradation and cell invasion.
Conclusion
The PI3K signaling pathway is a validated and critical target for inhibiting tumor angiogenesis. The protocols provided herein offer a framework for evaluating the anti-angiogenic potential of this compound in vitro. By systematically assessing its impact on endothelial cell tube formation, migration, and invasion, researchers can gain valuable insights into its mechanism of action and therapeutic potential. While specific quantitative data for this compound is yet to be widely published, the established effects of other PI3K inhibitors strongly suggest its potential as a potent anti-angiogenic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative high throughput endothelial cell migration and invasion assay system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR Pathway in Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/AKT/mTOR Pathway in Angiogenesis [frontiersin.org]
- 5. Cancer cells increase endothelial cell tube formation and survival by activating the PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Cell Line Sensitivity to PI3K Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to identifying and characterizing cancer cell lines sensitive to pan-PI3K inhibitor treatment, using ZSTK474 as a representative compound due to the limited availability of specific data for PI3K-IN-12. The protocols outlined below detail methods for assessing cell viability, target engagement, and induction of apoptosis.
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Hyperactivation of this pathway, often due to mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a common event in many human cancers.[3] Consequently, the PI3K pathway is a prime target for cancer therapy. Pan-PI3K inhibitors, which target all four class I PI3K isoforms (α, β, γ, and δ), have shown promise in preclinical studies.[4][5] ZSTK474 is a potent, orally active pan-PI3K inhibitor that has demonstrated significant antitumor activity in a wide range of cancer cell lines.[4]
Cell Lines Sensitive to ZSTK474 Treatment
A broad panel of human cancer cell lines exhibits sensitivity to ZSTK474. The growth inhibitory effects, as measured by the 50% growth inhibition (GI50) or half-maximal inhibitory concentration (IC50), vary across different cancer types and genetic backgrounds.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| Mean of 39 Lines | Various | 0.32 | Mean GI50 across the JFCR39 cancer cell line panel.[4] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | ~1.0 | PTEN deleted.[6] |
| Loucy | T-cell Acute Lymphoblastic Leukemia | ~0.5 | PTEN deleted.[6] |
| ALL-SIL | T-cell Acute Lymphoblastic Leukemia | ~1.0 | PTEN non-deleted.[6] |
| DND-41 | T-cell Acute Lymphoblastic Leukemia | ~2.0 | PTEN non-deleted.[6] |
| Colo-357 | Pancreatic Adenocarcinoma | Sensitive | Specific IC50 not provided, but showed G1 arrest and apoptosis.[7][8] |
| BxPC-3 | Pancreatic Adenocarcinoma | Sensitive | Specific IC50 not provided, but showed G1 arrest and apoptosis.[7][8] |
| SYO-1 | Synovial Sarcoma | Sensitive | Showed inhibition of PI3K signaling and induction of apoptosis.[9] |
| Aska-SS | Synovial Sarcoma | Sensitive | Showed inhibition of PI3K signaling and induction of apoptosis.[9] |
| Yamato-SS | Synovial Sarcoma | Sensitive | Showed inhibition of PI3K signaling and induction of apoptosis.[9] |
| DU145 | Prostate Cancer | Sensitive | Showed attenuation of migration, invasion, and adhesion.[10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a general workflow for assessing cell line sensitivity to a PI3K inhibitor.
Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Assessing Sensitivity.
Experimental Protocols
Note: The following protocols are based on methodologies used for the pan-PI3K inhibitor ZSTK474 and can be adapted for this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of the PI3K inhibitor that inhibits cell growth by 50% (GI50 or IC50).
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (specific to each cell line)
-
PI3K inhibitor (ZSTK474 or this compound) dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the PI3K inhibitor in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[6]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Western Blot Analysis for Pathway Inhibition and Apoptosis
This protocol is used to assess the effect of the PI3K inhibitor on the phosphorylation of downstream targets (e.g., AKT, S6) and the induction of apoptosis (e.g., cleaved PARP).[8][9]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
PI3K inhibitor (ZSTK474 or this compound)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6 (Ser235/236), anti-total-S6, anti-cleaved PARP, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the PI3K inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) for the desired time (e.g., 24 or 48 hours).[7]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein expression or phosphorylation.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with the PI3K inhibitor.[7][8]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
PI3K inhibitor (ZSTK474 or this compound)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the PI3K inhibitor at various concentrations for 48 hours.[7]
-
Collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Wash the cells twice with ice-cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Conclusion
The provided application notes and protocols offer a robust framework for investigating the sensitivity of cancer cell lines to pan-PI3K inhibitors like this compound. By employing these methodologies, researchers can effectively identify sensitive cell lines, elucidate the underlying mechanisms of action, and advance the development of targeted cancer therapies. It is recommended to optimize the protocols for specific cell lines and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ZSTK474, a PI3K inhibitor, suppresses proliferation and sensitizes human pancreatic adenocarcinoma cells to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro and In Vivo Antimetastatic Effects of ZSTK474 on Prostate Cancer DU145 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating PI3K-IN-12 in Combination Cancer Therapy
Disclaimer: Extensive searches of publicly available scientific literature and clinical trial databases did not yield specific data for a compound designated "PI3K-IN-12." The following application notes and protocols are presented as a representative framework for the preclinical evaluation of a novel PI3K inhibitor in combination with other cancer drugs. The experimental data and specific examples are derived from studies of well-characterized PI3K inhibitors such as BKM120, Idelalisib, and Alpelisib, and should serve as a guide for designing and interpreting experiments with this compound.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently hyperactivated pathways in human cancers, playing a crucial role in cell proliferation, survival, metabolism, and metastasis.[1][2][3] Consequently, numerous inhibitors targeting various isoforms of PI3K have been developed. While these inhibitors have shown promise, their efficacy as single agents is often limited by intrinsic and acquired resistance mechanisms.[4]
A primary mechanism of resistance involves the activation of compensatory signaling pathways or the continued activity of parallel survival pathways.[4] This has led to the exploration of rational combination therapies aimed at simultaneously blocking multiple key oncogenic drivers, thereby inducing synergistic anti-tumor effects and preventing or delaying the onset of resistance.
This document provides an overview of preclinical strategies and detailed protocols for evaluating the combination of a novel PI3K inhibitor, designated here as this compound, with other targeted cancer therapies. Two key combination strategies are highlighted:
-
Combination with BCL-2 Inhibitors (e.g., Venetoclax): The PI3K/AKT pathway regulates the expression and function of several BCL-2 family proteins, including the anti-apoptotic protein MCL-1. Inhibition of PI3K can decrease MCL-1 levels, thus sensitizing cancer cells to BCL-2 inhibition.[5][6] This combination aims to simultaneously block extrinsic survival signals and intrinsic apoptosis resistance.
-
Combination with CDK4/6 Inhibitors (e.g., Palbociclib): The PI3K/AKT and CDK4/6-Rb pathways are critical parallel pathways that control cell cycle progression. Preclinical studies have demonstrated synergy between PI3K and CDK4/6 inhibition in hormone receptor-positive (HR+) breast cancer and other solid tumors.[7][8][9][10][11] This combination is designed to induce a more profound cell cycle arrest and potentially trigger apoptosis.[11]
Signaling Pathways and Rationale for Combination
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central signaling node that integrates signals from receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs) to regulate cellular processes.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Rationale for Combination with BCL-2 Inhibitors
Caption: Rationale for combining this compound with a BCL-2 inhibitor like Venetoclax.
Rationale for Combination with CDK4/6 Inhibitors
Caption: Rationale for combining this compound with a CDK4/6 inhibitor like Palbociclib.
Application Notes: Preclinical Combination Studies
Combination with BCL-2 Inhibitor (Venetoclax) in Acute Myeloid Leukemia (AML)
Objective: To determine if this compound can synergize with the BCL-2 inhibitor venetoclax to induce apoptosis in AML cell lines.
Rationale: The PI3K/AKT pathway is frequently activated in AML and contributes to resistance to venetoclax, in part by maintaining high levels of the anti-apoptotic protein MCL-1.[6] Co-inhibition of PI3K and BCL-2 is hypothesized to overcome this resistance.
Representative Data (based on similar PI3K inhibitors):
| Cell Line | This compound IC50 (µM) | Venetoclax IC50 (µM) | Combination Index (CI) at ED50 | Key Finding |
| MV-4-11 | 0.8 | 0.05 | 0.4 | Synergistic apoptosis induction |
| EOL-1 | 1.2 | 0.2 | 0.6 | Synergistic anti-proliferative effect |
CI < 1 indicates synergy.
Workflow for Synergy Assessment:
Caption: Experimental workflow for assessing the synergy between this compound and Venetoclax.
Combination with CDK4/6 Inhibitor (Palbociclib) in PIK3CA-Mutant Breast Cancer
Objective: To evaluate if the combination of this compound and the CDK4/6 inhibitor palbociclib results in enhanced anti-tumor activity in PIK3CA-mutant, HR-positive breast cancer models.
Rationale: In HR-positive breast cancer, both the PI3K and CDK4/6 pathways are key drivers of proliferation and resistance to endocrine therapy. Dual blockade has shown significant preclinical and clinical activity.[7][11]
Representative Data (based on similar PI3K inhibitors):
| Cell Line | This compound (Growth Inhibition %) | Palbociclib (Growth Inhibition %) | Combination (Growth Inhibition %) | Key Finding |
| MCF-7 | 45% | 55% | 85% | Enhanced growth inhibition |
| T-47D | 40% | 50% | 80% | Enhanced cell cycle arrest |
Workflow for In Vivo Combination Study:
Caption: Workflow for an in vivo xenograft study of this compound and Palbociclib combination.
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
Purpose: To determine the cytotoxic or cytostatic effects of this compound alone and in combination with another agent.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well flat-bottom plates
-
This compound and combination drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination drug. For combination studies, use a fixed ratio or a matrix of concentrations. Add the drugs to the wells (final volume 200 µL). Include wells for untreated controls and vehicle controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium. Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine IC50 values using non-linear regression. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software).
Protocol: Western Blot for Pathway Analysis
Purpose: To confirm the on-target effect of this compound and to investigate the molecular mechanisms of synergy in combination therapies.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT(Ser473), anti-total AKT, anti-p-Rb(Ser780), anti-total Rb, anti-MCL-1, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with drugs for the desired time (e.g., 24 hours). Lyse cells in ice-cold RIPA buffer. Quantify protein concentration using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., Actin).
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical investigation of this compound in combination with other targeted cancer therapies. By leveraging rational, mechanism-based combinations, it is possible to enhance anti-tumor efficacy, overcome resistance, and potentially reduce treatment-related toxicities. The synergistic potential of combining PI3K inhibitors with agents targeting apoptosis (BCL-2 inhibitors) or the cell cycle (CDK4/6 inhibitors) represents a promising avenue for the development of novel cancer therapeutics. Rigorous preclinical evaluation using the methodologies outlined here is a critical step in advancing such combination strategies toward clinical application.
References
- 1. mdpi.com [mdpi.com]
- 2. Phosphoinositide 3-Kinase (PI3K) Inhibitors and Breast Cancer: An Overview of Current Achievements [mdpi.com]
- 3. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCL-1-independent mechanisms of synergy between dual PI3K/mTOR and BCL-2 inhibition in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BCL-2 inhibitor synergizes with PI3Kδ inhibitor and overcomes FLT3 inhibitor resistance in acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Novel PI3K Inhibitor as Part of Triplet Improves Outcomes in Hormone Receptor–Positive HER2-Negative Breast Cancer - The ASCO Post [ascopost.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Navigating the Challenges of PI3Kδ-IN-12 Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, PI3Kδ-IN-12, is a valuable tool in studying the roles of this specific isoform in various cellular processes, including cancer and immunological disorders. However, like many small molecule inhibitors, its low aqueous solubility can present significant challenges in experimental settings. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with PI3Kδ-IN-12, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving PI3Kδ-IN-12?
A1: The recommended solvent for preparing stock solutions of PI3Kδ-IN-12 is high-purity, anhydrous dimethyl sulfoxide (DMSO). Based on data from structurally similar PI3Kδ inhibitors, it is expected to have high solubility in DMSO. It is crucial to use a fresh, unopened bottle of anhydrous DMSO, as it is hygroscopic and absorbed water can significantly reduce the solubility of the compound.
Q2: What is the expected solubility of PI3Kδ-IN-12 in common laboratory solvents?
Q3: My PI3Kδ-IN-12 is not dissolving completely in DMSO. What can I do?
A3: If you encounter difficulties dissolving PI3Kδ-IN-12 in DMSO, you can try the following troubleshooting steps:
-
Sonication: Place the vial in an ultrasonic bath for short intervals (5-10 minutes). This can help to break up any clumps of powder and increase the surface area for dissolution.
-
Gentle Warming: Warm the solution to 37°C for a short period. Be cautious with temperature, as excessive heat can degrade the compound.
-
Vortexing: Vigorous vortexing can also aid in the dissolution process.
Q4: Can I prepare a stock solution of PI3Kδ-IN-12 in a solvent other than DMSO for my cell-based assays?
A4: It is not recommended to use solvents other than DMSO for the primary stock solution due to the compound's poor solubility in other common laboratory solvents. For cell-based assays, a concentrated stock solution in DMSO should be prepared first. This stock can then be serially diluted in your cell culture medium to the final working concentration. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to your cells, typically below 0.5% and ideally at or below 0.1%.
Q5: I observed precipitation when I diluted my PI3Kδ-IN-12 DMSO stock solution into my aqueous buffer/cell culture medium. How can I prevent this?
A5: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are some strategies to minimize or prevent this:
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, sequential dilutions.
-
Rapid Mixing: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion.
-
Use of Pluronic F-68: For in vitro assays, including a small amount of a non-ionic surfactant like Pluronic F-68 in your final dilution buffer can sometimes help to maintain solubility.
-
Prepare Fresh: Prepare the final working solution immediately before use to minimize the time for precipitation to occur.
Q6: How should I store my PI3Kδ-IN-12 stock solution?
A6: PI3Kδ-IN-12 stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and evaporation of the solvent, thereby altering the concentration. When stored properly, the DMSO stock solution should be stable for several months.
Quantitative Solubility Data for Structurally Similar PI3Kδ Inhibitors
The following table summarizes the solubility of other commercially available PI3Kδ inhibitors. This data can be used as a reference point for what to expect with PI3Kδ-IN-12.
| Compound | Molecular Weight ( g/mol ) | Solvent | Solubility |
| PI3Kδ-IN-15 | 401.40 | DMSO | 100 mg/mL (249.13 mM) |
| PI3Kδ-IN-3 | 492.49 | DMSO | 50 mg/mL (101.52 mM) |
| PIK-90 | 351.36 | DMSO | 6.67 mg/mL (18.98 mM) |
Note: The solubility of PI3Kδ-IN-12 (MW: 444.27 g/mol ) in DMSO is expected to be within a similar range, but empirical determination is recommended.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of PI3Kδ-IN-12 in DMSO
Materials:
-
PI3Kδ-IN-12 powder (MW: 444.27 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Calculate the mass of PI3Kδ-IN-12 required to make a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 444.27 g/mol * 1000 mg/g = 4.44 mg
-
-
Weigh out the calculated amount of PI3Kδ-IN-12 powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 5-10 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 10-15 minutes. Gentle warming to 37°C can also be applied if necessary.
-
Once the solution is clear, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
Materials:
-
10 mM PI3Kδ-IN-12 stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile polypropylene tubes
Procedure:
-
Thaw an aliquot of the 10 mM PI3Kδ-IN-12 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
To minimize precipitation, add the DMSO stock solution to the cell culture medium while gently vortexing.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of your specific cell line (typically ≤ 0.1%).
-
Prepare the working solutions fresh for each experiment.
Visualizing Key Pathways and Workflows
PI3K Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of PI3Kδ-IN-12.
Experimental Workflow for PI3Kδ-IN-12 Solubility and Use
Caption: A workflow for preparing and using PI3Kδ-IN-12 with troubleshooting steps.
Technical Support Center: Optimizing PI3K Inhibitor Concentration for IC50 Determination
This guide provides technical support for researchers, scientists, and drug development professionals working on the determination of the half-maximal inhibitory concentration (IC50) for PI3K inhibitors, using "PI3K-IN-12" as a representative example. Here you will find frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting concentration range for determining the IC50 of a new PI3K inhibitor like this compound?
A1: For a novel inhibitor, it is best to start with a wide concentration range to capture the full dose-response curve. A common approach is to perform a logarithmic or semi-logarithmic serial dilution.[1] A good starting point is a 7-point dilution series spanning from 10 µM down to 1 nM. This wide range helps in pinpointing the approximate IC50 value, which can then be refined in subsequent experiments with a narrower concentration range around the estimated IC50.
Q2: How should I prepare the stock solution for this compound? What if I have solubility issues?
A2: Most synthetic kinase inhibitors, including many PI3K inhibitors, are soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[2][3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] When preparing working solutions, dilute the DMSO stock into your aqueous assay buffer. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) and consistent across all wells, including controls, to avoid solvent-induced artifacts. If solubility remains an issue, resulting in partial inhibition curves, consider alternative solvents or formulation strategies.[3]
Q3: Which cell lines are appropriate for testing PI3K inhibitors?
A3: The choice of cell line is critical and often depends on the research question. Cell lines with known dysregulation of the PI3K/AKT pathway, such as those with activating mutations in PIK3CA or loss of the tumor suppressor PTEN, are often used.[5] Examples include breast cancer cell lines like MCF7 and T47D.[6] It is crucial to select a cell line where the pathway is active and contributes to a measurable phenotype, such as cell proliferation or survival.
Q4: My dose-response curve is flat, showing no inhibition even at high concentrations. What could be the problem?
A4: A flat curve indicating no inhibition can stem from several factors:
-
Inhibitor Potency: The inhibitor may not be potent enough to elicit a response within the tested concentration range. Try testing higher concentrations.
-
Cell Line Choice: The PI3K pathway may not be a critical driver of proliferation in your chosen cell line.
-
Inhibitor Stability: The compound may be unstable in the assay medium. Ensure proper storage and handling.
-
Experimental Error: Verify the concentration of your stock solution and the accuracy of your dilutions.
Q5: My dose-response curve does not reach 100% inhibition (or 0% activity). What does this mean?
A5: This is a common observation and can be due to several reasons:
-
Incomplete Inhibition: The inhibitor may only be a partial antagonist or its effect may plateau due to factors like limited solubility at high concentrations.[3]
-
Off-Target Effects: At high concentrations, the compound might have off-target effects that counteract the inhibition.
-
Assay Window: The baseline activity ("0% level") may not be truly zero. It's important to have proper controls, such as a known potent inhibitor, to define the floor of the assay.[7] In some cases, the enzyme may have both active and inactive forms, and the inhibitor only targets one.[8]
Data Presentation: Physicochemical Properties of Reference PI3K Inhibitors
When working with a new inhibitor like this compound, it is helpful to reference the properties of well-characterized compounds. The table below summarizes key data for two "first-generation" PI3K inhibitors, Wortmannin and LY294002.[9]
| Property | Wortmannin | LY294002 | Notes |
| Molar Mass | 428.4 g/mol [2] | 307.3 g/mol [10] | Important for calculating molar concentrations. |
| Mechanism | Irreversible, Covalent[9][10] | Reversible, ATP-Competitive[10] | The mechanism of inhibition affects experimental design. |
| Potency (IC50) | ~1-10 nM (Cell-free)[2][11] | ~1.4 µM (Cell-free)[10] | Potency can vary significantly between cell-free and cell-based assays.[12] |
| Solubility | Soluble in DMSO (~14 mg/mL) and Ethanol (~0.15 mg/mL)[2]. Sparingly soluble in aqueous buffers.[2] | Poor aqueous solubility.[9] Soluble in DMSO. | DMSO is the recommended solvent for stock solutions.[13][14] |
Note: The properties of this compound should be determined from the manufacturer's datasheet or through internal experiments.
Experimental Protocols
Protocol: IC50 Determination using a Cell Viability Assay (e.g., MTT/MTS)
This protocol outlines a standard method for determining the IC50 of this compound by measuring its effect on the proliferation of an adherent cancer cell line.
1. Materials:
-
Selected cancer cell line (e.g., MCF7)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound and control inhibitor (e.g., Wortmannin)
-
100% DMSO
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution to create a range of concentrations (e.g., from 10 µM to 1 nM). It is common to first dilute the stock in DMSO and then into the medium to create 2X working solutions.
-
Include "no drug" (vehicle control, e.g., 0.1% DMSO) and "maximum inhibition" (a known potent inhibitor or a high concentration of this compound) controls.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations.
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
Cell Viability Measurement (MTS Assay Example):
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
3. Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data by setting the vehicle control as 100% viability and the maximum inhibition control as 0% viability.
-
Plot the normalized response (Y-axis) against the log of the inhibitor concentration (X-axis).
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.[15] Software like GraphPad Prism is commonly used for this analysis.[7]
Visualizations
PI3K/AKT Signaling Pathway
The diagram below illustrates the PI3K/AKT signaling pathway, a key regulator of cell growth, proliferation, and survival. PI3K inhibitors like this compound block this pathway by preventing the phosphorylation of PIP2 to PIP3, thereby inhibiting downstream signaling through AKT and mTOR.
Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
This workflow provides a systematic approach to optimizing inhibitor concentrations for accurate IC50 determination, from initial range-finding to the final confirmatory assay.
Caption: A stepwise workflow for optimizing and determining inhibitor IC50 values.
Troubleshooting Dose-Response Curves
This decision tree helps diagnose and address common issues encountered during IC50 experiments.
Caption: A decision tree for troubleshooting common IC50 curve abnormalities.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 8. reddit.com [reddit.com]
- 9. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LY294002 - Wikipedia [en.wikipedia.org]
- 11. caymanchem.com [caymanchem.com]
- 12. reddit.com [reddit.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. youtube.com [youtube.com]
Potential off-target effects of PI3K-IN-12
This technical support center provides troubleshooting guides and frequently asked questions regarding the potential off-target effects of PI3K-IN-12. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is an inhibitor of Phosphoinositide 3-kinase (PI3K), with reported inhibitory activity against the delta (δ) isoform. The PI3K pathway is a critical signaling cascade involved in cell growth, proliferation, survival, and metabolism.[1][2]
Q2: What are "off-target" effects and why are they a concern with kinase inhibitors like this compound?
A2: Off-target effects refer to the modulation of proteins other than the intended therapeutic target. For kinase inhibitors, this often means the inhibition of other kinases due to the highly conserved nature of the ATP-binding pocket across the human kinome.[3][4] These unintended interactions can lead to misinterpretation of experimental results, unexpected phenotypes, and potential toxicity in clinical applications.[3][5]
Q3: What is the known selectivity profile of this compound?
A3: this compound has been characterized as a PI3Kδ inhibitor with a pIC50 of 5.8. It also exhibits binding affinity for other PI3K isoforms, with pKi values of 8.0 for PI3Kδ and 6.5 for PI3Kγ.[6] A broader kinase selectivity profile is necessary to fully understand its off-target potential. A representative summary of potential off-target interactions is provided in the table below.
Q4: How can I experimentally determine the off-target effects of this compound in my model system?
A4: Several methods can be employed to identify off-target effects. Biochemical kinase profiling against a large panel of recombinant kinases is a common initial step to understand the inhibitor's selectivity in vitro.[5][7] Cellular approaches, such as chemical proteomics or phosphoproteomics, can identify the actual targets and pathway effects within a cellular context.[4]
Troubleshooting Guide for Unexpected Experimental Results
Unexpected results when using this compound may be attributable to its off-target effects. This guide provides a systematic approach to troubleshooting such scenarios.
Scenario 1: Observed phenotype is stronger than expected from PI3Kδ inhibition alone.
-
Possible Cause: Inhibition of other PI3K isoforms (e.g., α, β, γ) or other kinases that contribute to the observed phenotype. Many PI3K inhibitors show activity against multiple isoforms.[7]
-
Troubleshooting Steps:
-
Consult Kinase Selectivity Data: Refer to the quantitative data on this compound's activity against other kinases.
-
Use a More Selective Inhibitor: Compare the results with a more highly selective PI3Kδ inhibitor to see if the phenotype is replicated.
-
Genetic Knockdown: Use siRNA or CRISPR to specifically knock down PI3Kδ and assess if the phenotype matches that of this compound treatment.[8]
-
Scenario 2: Unexplained changes in a signaling pathway seemingly unrelated to PI3K.
-
Possible Cause: this compound may be inhibiting an off-target kinase in the unexpected pathway. For example, some PI3K inhibitors have been shown to affect pathways regulated by kinases such as mTOR or various tyrosine kinases.[9]
-
Troubleshooting Steps:
-
Phosphoproteomics Analysis: Perform a phosphoproteomics experiment on cells treated with this compound to get an unbiased view of all signaling pathway alterations.
-
Western Blotting: Probe for the phosphorylation status of key proteins in the unexpectedly altered pathway.
-
In Vitro Kinase Assays: Test the ability of this compound to directly inhibit kinases from the affected pathway.
-
Scenario 3: Discrepancy between biochemical assay results and cellular assay results.
-
Possible Cause: Cellular context, such as membrane permeability, drug efflux pumps, or the high intracellular concentration of ATP, can influence the inhibitor's effectiveness. Off-target effects in cells may also lead to compensatory signaling.[10] For instance, inhibiting the PI3K/AKT pathway can sometimes lead to the activation of the MET/STAT3 pathway.[10]
-
Troubleshooting Steps:
-
Cellular Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that this compound is binding to its intended target in live cells.[10]
-
Dose-Response Curves: Generate dose-response curves in both biochemical and cellular assays to compare IC50 values.
-
Investigate Compensatory Pathways: Examine known resistance or compensatory pathways that may be activated upon PI3K inhibition.
-
Quantitative Data Summary
The following table summarizes the known and representative potential off-target profile of this compound.
| Target/Off-Target | Method of Identification | Quantitative Data |
| PI3Kδ (Intended Target) | Biochemical Assay | pIC50: 5.8[6] |
| Binding Assay | pKi: 8.0[6] | |
| PI3Kγ | Binding Assay | pKi: 6.5[6] |
| mTOR | Kinase Panel Screen | IC50: >1 µM |
| DNA-PK | Kinase Panel Screen | IC50: >1 µM |
| SYK | Chemical Proteomics | Possible weak binding |
| Other Kinases | Kinase Panel Screen | Generally low inhibition at 1 µM[11] |
Experimental Protocols
1. In Vitro Kinase Profiling (Biochemical Assay)
This protocol outlines a general method for assessing the selectivity of a kinase inhibitor against a panel of purified kinases.
-
Principle: The ability of the inhibitor to prevent the phosphorylation of a substrate by a specific kinase is measured. This is often done using luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo).[12]
-
Methodology:
-
A panel of purified recombinant kinases is assembled.
-
Each kinase is incubated with its specific substrate and ATP in a buffer solution.
-
This compound is added at various concentrations to different wells.
-
The kinase reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
A reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
A second reagent is added to convert the ADP generated into ATP, which then drives a luciferase reaction.
-
The luminescent signal, which is proportional to the kinase activity, is read on a plate reader.
-
The percentage of inhibition at each concentration is calculated, and IC50 values are determined.
-
2. Cellular Phospho-Protein Analysis (Cell-Based Assay)
This protocol describes how to validate the on-target and off-target effects of an inhibitor within a cellular context by measuring the phosphorylation of specific proteins.
-
Principle: Flow cytometry or Western blotting can be used to measure the phosphorylation status of downstream targets of the PI3K pathway (e.g., phospho-AKT) and potential off-targets.
-
Methodology:
-
Culture cells of interest to a suitable density.
-
Treat the cells with various concentrations of this compound for a specified duration.
-
Lyse the cells to extract proteins.
-
For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-AKT (S473), total AKT).
-
For flow cytometry, fix and permeabilize the cells, then stain with fluorescently labeled phospho-specific antibodies.
-
Analyze the results to determine the effect of the inhibitor on the phosphorylation of target proteins.
-
Visualizations
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Caption: Workflow for troubleshooting off-target effects.
Caption: Logic diagram for differentiating on- and off-target effects.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cymitquimica.com [cymitquimica.com]
- 7. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. A first-in-class selective inhibitor of EGFR and PI3K offers a single-molecule approach to targeting adaptive resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. promega.jp [promega.jp]
PI3K-IN-12 stability in DMSO and cell culture media
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of PI3K-IN-12 in DMSO?
A1: For short-term storage, stock solutions of small molecule inhibitors in DMSO are typically prepared at high concentrations (e.g., 10 mM) and stored at -20°C. For long-term storage, it is advisable to store aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles.[1] As a general guide, many compounds in DMSO are stable for at least 12 months when stored at -20°C.[2]
Q2: What is the expected stability of this compound in cell culture media?
A2: The stability of small molecules in aqueous solutions like cell culture media can be variable and is influenced by factors such as pH, temperature, and the presence of serum proteins. It is crucial to experimentally determine the stability of the compound in your specific cell culture medium.[3] Some compounds may be stable for the duration of a typical cell-based assay (e.g., up to 72 hours), while others may degrade more rapidly.[4]
Q3: Can I repeatedly freeze and thaw my DMSO stock solution?
A3: It is generally recommended to avoid repeated freeze-thaw cycles as this can lead to compound degradation.[1] To circumvent this, it is best practice to prepare small, single-use aliquots of your stock solution.
Q4: What are the signs of compound precipitation in cell culture media, and how can I avoid it?
A4: Signs of precipitation include the appearance of a cloudy or hazy solution, or visible particulate matter. To avoid precipitation, ensure that the final concentration of DMSO in the cell culture medium is low, typically below 0.1%, as higher concentrations can be toxic to cells.[1] When diluting the DMSO stock solution, add it to the pre-warmed cell culture medium while gently vortexing to ensure rapid and complete dissolution.[5]
Troubleshooting Guide
Q1: My experimental results are inconsistent. Could this be due to compound instability?
A1: Yes, inconsistent results are a common indicator of compound instability. If the compound degrades over the course of the experiment, its effective concentration will decrease, leading to variable biological effects. It is recommended to perform a stability study under your experimental conditions to confirm this.
Q2: I observed a loss of biological activity of the compound over time in my cell-based assay. What should I do?
A2: This is another strong indication of compound degradation. You should determine the half-life of your compound in the cell culture medium. If the compound is found to be unstable, you may need to refresh the medium with a freshly prepared compound solution at regular intervals during your experiment.
Q3: My compound seems to be precipitating out of the cell culture medium. How can I resolve this?
A3: First, verify that the final DMSO concentration is not too high. If precipitation still occurs, you can try preparing the treatment solution in a medium with a lower serum concentration or a different formulation. In some cases, sonication can help to redissolve the compound, but care should be taken as this may also promote degradation.[5]
Representative Stability Data for Small Molecule Kinase Inhibitors
The following table provides a summary of general storage conditions and expected stability for small molecule kinase inhibitors based on available data. Note: This is not specific data for this compound.
| Compound Type | Solvent | Storage Temperature | Expected Stability |
| Small Molecule Kinase Inhibitors | DMSO | -20°C | Generally stable for months to years[2] |
| Small Molecule Kinase Inhibitors | DMSO | 4°C | 85% of compounds stable for up to 2 years in a DMSO/water (90/10) mixture[6] |
| Small Molecule Kinase Inhibitors | Cell Culture Media | 37°C | Highly variable; must be determined experimentally[3][4] |
Experimental Protocols
Protocol for Determining Compound Stability in Cell Culture Media
This protocol outlines a general method for assessing the stability of a compound in cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials:
- Test compound (e.g., this compound)
- DMSO
- Cell culture medium (with and without serum)
- HPLC or LC-MS system
- Incubator (37°C, 5% CO2)
- Microcentrifuge tubes
2. Procedure:
- Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
- Spike the test compound into pre-warmed cell culture medium (with and without serum) to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).
- Immediately after preparation (T=0), take an aliquot of the solution, and analyze it by HPLC or LC-MS to determine the initial peak area of the compound.
- Incubate the remaining solution at 37°C in a 5% CO2 incubator.
- At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), collect aliquots from the incubated solution.
- Analyze each aliquot by HPLC or LC-MS to measure the peak area of the remaining compound.
- Calculate the percentage of the compound remaining at each time point relative to the T=0 time point.
- Plot the percentage of the remaining compound versus time to determine the stability profile and half-life of the compound.
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway.
Caption: Experimental workflow for assessing compound stability.
Caption: Troubleshooting logic for stability issues.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emulatebio.com [emulatebio.com]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with PI3K-IN-12
Welcome to the technical support center for PI3K-IN-12. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during experimentation with this inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to provide direct and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a research compound identified as a potent inhibitor of the delta (δ) isoform of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, survival, and growth.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, making PI3K inhibitors like this compound valuable tools for research and potential therapeutic development.[4][5]
Q2: What are the known inhibitory activities of this compound?
Limited available data indicates that this compound is a PI3Kδ inhibitor with a pIC50 of 5.8. It also shows differential binding affinities for other PI3K isoforms, with reported pKi values of 8.0 for PI3Kδ, 6.5 for PI3Kγ, and 6.4 for another unspecified isoform.[6] It is important to note that biochemical potencies (pIC50, pKi) may not directly translate to cellular activity (IC50), which can be influenced by factors such as cell permeability and off-target effects.
Troubleshooting Inconsistent Experimental Results
Issue 1: Higher than Expected IC50 Value or Lack of Potency in Cellular Assays
Possible Cause 1: Compound Solubility and Stability
Inconsistent results in cell viability or proliferation assays are often linked to issues with the inhibitor's solubility and stability in culture media.[7] If this compound precipitates out of solution, its effective concentration will be lower than intended.
Troubleshooting Steps:
-
Stock Solution Preparation: Prepare a high-concentration stock solution in 100% DMSO. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7]
-
Working Dilution: When preparing working dilutions in cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity. It is recommended to add the stock solution to a small volume of media and vortex gently before adding to the final volume.
-
Visual Inspection: Before adding the compound to your cells, visually inspect the final diluted solution for any signs of precipitation. If precipitation is observed, consider preparing a fresh dilution or using a different solvent system if compatible with your experimental setup.
Possible Cause 2: Cell Line-Specific Factors
The sensitivity of a cell line to a PI3K inhibitor can be influenced by its genetic background, such as the mutational status of PIK3CA and the expression levels of PTEN.[2] Cell lines with activating mutations in PIK3CA or loss of the tumor suppressor PTEN are often more sensitive to PI3K pathway inhibition.
Troubleshooting Steps:
-
Cell Line Characterization: Confirm the PI3K pathway status of your cell line. The presence of alternative survival pathways can also contribute to resistance.
-
Literature Review: Search for publications that have used PI3K inhibitors in your specific cell line to determine expected potency ranges.
-
Positive Control: Include a well-characterized pan-PI3K inhibitor (e.g., LY294002) or another PI3Kδ-specific inhibitor as a positive control to validate your assay system.
Possible Cause 3: Assay-Related Issues
The choice of cell viability assay and the experimental parameters can significantly impact the determined IC50 value.
Troubleshooting Steps:
-
Assay Principle: Be aware of the principle of your chosen viability assay (e.g., metabolic activity for MTT/XTT, membrane integrity for LDH). Some compounds can interfere with the assay chemistry.
-
Seeding Density and Incubation Time: Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. The duration of inhibitor treatment should also be optimized.
-
Data Analysis: Use a non-linear regression model to fit a dose-response curve and calculate the IC50 value. Ensure your data points cover a wide range of concentrations to accurately define the top and bottom plateaus of the curve.
Issue 2: Inconsistent or Unexpected Results in Western Blotting for p-Akt
Possible Cause 1: Suboptimal Inhibition or Rebound Activation
Observing minimal or no decrease in phosphorylated Akt (p-Akt) levels, or even an increase, can be due to insufficient inhibitor concentration, short treatment duration, or feedback loop activation.[5]
Troubleshooting Steps:
-
Dose-Response and Time-Course: Perform a dose-response experiment with varying concentrations of this compound and a time-course experiment (e.g., 1, 6, 24 hours) to determine the optimal conditions for inhibiting p-Akt in your cell line.
-
Feedback Mechanisms: Inhibition of the PI3K pathway can sometimes lead to the activation of compensatory signaling pathways, which can reactivate Akt or other survival signals.[5][8] Consider investigating other pathway components or using combination therapies to overcome this.
Possible Cause 2: Technical Issues with Western Blotting
The detection of phosphorylated proteins requires careful sample preparation and blotting technique.
Troubleshooting Steps:
-
Sample Lysis: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of your proteins. Keep samples on ice throughout the preparation process.
-
Antibody Selection: Use a well-validated antibody specific for the desired phosphorylation site of Akt (e.g., Ser473 or Thr308).
-
Loading Controls: Always include a loading control (e.g., total Akt, GAPDH, or β-actin) to ensure equal protein loading between lanes.
-
Positive and Negative Controls: Include untreated and vehicle-treated cells as negative controls. A positive control, such as cells treated with a known activator of the PI3K pathway (e.g., IGF-1), can be beneficial.
Quantitative Data Summary
Due to the limited availability of specific data for this compound in the public domain, the following table provides a general overview of its known biochemical activity. Researchers are encouraged to perform their own dose-response experiments to determine the cellular IC50 in their specific cell lines of interest.
| Parameter | Value | Target | Reference |
| pIC50 | 5.8 | PI3Kδ | [6] |
| pKi | 8.0 | PI3Kδ | [6] |
| pKi | 6.5 | PI3Kγ | [6] |
| pKi | 6.4 | Unspecified | [6] |
Key Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Akt (p-Akt)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with this compound at various concentrations for the desired duration. Include vehicle-treated (DMSO) and untreated controls.
-
Cell Lysis: Wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (e.g., Ser473 or Thr308) and a loading control (e.g., total Akt or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an ECL detection reagent.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Visualizations
References
- 1. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cymitquimica.com [cymitquimica.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: Addressing Compensatory Signaling Activation after PI3K-IN-12 Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of compensatory signaling activation following treatment with the pan-PI3K inhibitor, PI3K-IN-12.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in p-AKT levels after this compound treatment, but our cells are not undergoing apoptosis. What could be the reason?
A1: This is a common observation and is often due to the activation of compensatory signaling pathways that promote cell survival. Inhibition of the PI3K/AKT/mTOR pathway can relieve negative feedback loops, leading to the activation of other pro-survival pathways.[1][2] Two of the most frequently observed compensatory mechanisms are the activation of the MAPK/ERK pathway and the upregulation of receptor tyrosine kinases (RTKs).[1][2]
Q2: Which specific compensatory pathways are most commonly activated after pan-PI3K inhibition?
A2: Several compensatory pathways have been identified. The most prominent include:
-
MAPK/ERK Pathway: Inhibition of PI3K can lead to the activation of the RAS/RAF/MEK/ERK signaling cascade.[1]
-
HER Family Receptor Upregulation: Increased expression and phosphorylation of HER3 (ErbB3) is a frequent escape mechanism. This leads to sustained signaling through HER2/HER3 heterodimers.
-
MET/STAT3 Pathway Activation: Inhibition of PI3K/AKT signaling can trigger the compensatory activation of MET and subsequent phosphorylation of STAT3.[3]
Q3: How can we experimentally verify the activation of these compensatory pathways?
A3: A multi-pronged experimental approach is recommended:
-
Western Blotting: To analyze the phosphorylation status of key proteins in the suspected compensatory pathways (e.g., p-ERK, p-HER3, p-MET, p-STAT3).
-
Phospho-RTK Array: To screen for the activation of a wide range of receptor tyrosine kinases simultaneously.[2][3]
-
Co-immunoprecipitation: To confirm interactions between receptor tyrosine kinases, such as the dimerization of HER2 and HER3.
-
Cell Viability Assays: To assess the functional consequence of inhibiting both the primary and the compensatory pathway.
Troubleshooting Guide
Issue 1: Increased p-ERK levels observed after this compound treatment.
-
Problem: The MAPK/ERK pathway is likely activated as a compensatory mechanism.
-
Troubleshooting Steps:
-
Confirm with Western Blot: Perform a time-course and dose-response experiment with this compound and probe for p-ERK (Thr202/Tyr204) and total ERK.
-
Functional Validation: Treat cells with a combination of this compound and a MEK inhibitor (e.g., Trametinib, Selumetinib).
-
Assess Viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine if the combination treatment is more effective at inducing cell death than either agent alone.
-
Issue 2: No significant decrease in cell viability despite effective AKT inhibition.
-
Problem: A compensatory pathway is likely promoting cell survival. This could be ERK-independent.
-
Troubleshooting Steps:
-
Phospho-RTK Array: Use a phospho-RTK array to identify which receptor tyrosine kinases are hyperactivated upon this compound treatment. Pay close attention to members of the HER family (EGFR, HER2, HER3) and MET.[2][3]
-
Validate with Western Blot: Confirm the findings from the array by performing Western blots for the phosphorylated and total forms of the identified RTKs.
-
Co-inhibition Studies: Based on the identified activated RTK, use a specific inhibitor in combination with this compound. For example, if HER3 is activated, a HER2 inhibitor like lapatinib or trastuzumab could be used. If MET is activated, a MET inhibitor like crizotinib would be appropriate.
-
Co-immunoprecipitation: If HER family activation is suspected, perform a co-immunoprecipitation assay to assess HER2/HER3 dimerization.
-
Quantitative Data Summary
Table 1: Phosphorylation of HER Family Receptors Following PI3K Inhibition
| Cell Line | Treatment | p-HER2 (Fold Change vs. Control) | p-HER3 (Fold Change vs. Control) | Reference |
| BT474 | BEZ235 (500 nM, 24h) | ~2.5 | ~3.0 | [1] |
| MCF7-HER2 | BEZ235 (500 nM, 24h) | ~2.0 | ~1.5 | [1] |
Table 2: Activation of MET/STAT3 Pathway Following PI3K Inhibition
| Cell Line | Treatment | p-MET (Fold Change vs. Control) | p-STAT3 (Fold Change vs. Control) | Reference |
| H460 | BKM120 (1 µM, 12h) | ~3.5 | ~2.8 | [3] |
Table 3: Effect of Co-inhibition on Cell Viability (IC50 Values)
| Cell Line | Treatment | IC50 (µM) | Reference |
| HGC-27 | BEZ235 | ~1.5 | [3] |
| HGC-27 | Stattic (STAT3 inhibitor) | >10 | [3] |
| HGC-27 | BEZ235 + Stattic (5 µM) | ~0.4 | [3] |
| MDA-MB-436 | BEZ235 | ~2.0 | [3] |
| MDA-MB-436 | Stattic (STAT3 inhibitor) | >10 | [3] |
| MDA-MB-436 | BEZ235 + Stattic (5 µM) | ~0.6 | [3] |
Experimental Protocols
1. Western Blotting for Compensatory Pathway Activation
-
Cell Lysis:
-
Seed cells and treat with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., p-AKT, AKT, p-ERK, ERK, p-HER3, HER3, p-MET, MET, p-STAT3, STAT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize bands using an ECL substrate and an imaging system.
-
Quantify band intensity using software like ImageJ.
-
2. Phospho-RTK Array
-
Lysate Preparation:
-
Treat cells with this compound or vehicle control.
-
Lyse cells according to the array kit manufacturer's protocol, ensuring the use of provided lysis buffer and inhibitors.
-
Determine protein concentration.
-
-
Array Procedure:
-
Follow the manufacturer's instructions for blocking the array membrane, incubating with cell lysate, and washing.
-
Incubate with the provided detection antibody cocktail (typically a mix of phospho-tyrosine antibodies).
-
Wash and incubate with a streptavidin-HRP or similar detection reagent.
-
-
Detection and Analysis:
-
Visualize the array using a chemiluminescence imaging system.
-
Quantify the spot intensities and compare treated versus control samples to identify hyper-phosphorylated RTKs.
-
3. Co-immunoprecipitation for HER2-HER3 Dimerization
-
Cell Lysis:
-
Treat cells with this compound.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in Tris-buffered saline with protease and phosphatase inhibitors).
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-HER2 antibody overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-antigen complexes.
-
Wash the beads extensively with lysis buffer.
-
-
Elution and Western Blot:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Run the eluate on an SDS-PAGE gel and perform a Western blot, probing for HER3. The presence of a band for HER3 will indicate its interaction with HER2.
-
Visualizations
Caption: Compensatory signaling after this compound treatment.
Caption: Western blot workflow for analyzing compensatory signaling.
Caption: Troubleshooting logic for investigating resistance.
References
- 1. PI3K inhibition results in enhanced HER signaling and acquired ERK dependency in HER2-overexpressing breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
PI3K-IN-12 degradation and proper storage conditions
This technical support center provides frequently asked questions (FAQs) and troubleshooting guides for the use of PI3K-IN-12. Please note that specific stability and degradation data for a compound named "this compound" is not publicly available. The information provided here is based on general knowledge of PI3K inhibitors and best practices for handling similar small molecules.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions for the compound in both solid and solution forms.
| Form | Storage Temperature | Duration | Special Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Protect from light and moisture. |
| Stock Solution (in DMSO) | -20°C or -80°C | Up to 1 month at -20°C, Up to 6 months at -80°C | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, moisture-free DMSO for dissolution.[1] |
| Working Solution (in cell culture medium) | 2-8°C | For immediate use | Prepare fresh for each experiment and do not store for extended periods. |
2. What is the recommended solvent for dissolving this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO).[2] For in vivo studies, further dilution in appropriate vehicles like corn oil or a mixture of PEG300, Tween80, and water may be necessary.[3][4] Always refer to the product-specific datasheet for detailed solubility information.
3. How can I assess the effect of this compound on the PI3K signaling pathway?
The activity of this compound can be determined by monitoring the phosphorylation status of downstream targets in the PI3K/Akt/mTOR pathway using Western blotting. Key proteins to probe for include phosphorylated Akt (at Ser473 and Thr308), and phosphorylated S6 ribosomal protein. A decrease in the phosphorylation of these proteins upon treatment with this compound indicates inhibition of the pathway.
Troubleshooting Guide
Problem 1: Inconsistent or no inhibitory effect of this compound in cell-based assays.
-
Possible Cause: Improper storage and handling.
-
Solution: Ensure the compound has been stored correctly as a solid at -20°C and as a stock solution at -80°C in small aliquots to prevent degradation from repeated freeze-thaw cycles.[1]
-
-
Possible Cause: Incorrect concentration or experimental setup.
-
Solution: Perform a dose-response experiment to determine the optimal concentration (IC50) for your specific cell line. Ensure that the treatment duration is sufficient to observe an effect.
-
-
Possible Cause: Cell line resistance.
-
Solution: Some cell lines may have intrinsic or acquired resistance to PI3K inhibitors.[5] Consider using a different cell line or combination therapies.
-
Problem 2: Compound precipitation in cell culture medium.
-
Possible Cause: Poor solubility.
-
Solution: Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity and compound precipitation. Prepare fresh dilutions from a concentrated stock solution for each experiment.
-
Problem 3: Off-target effects observed.
-
Possible Cause: High concentration of the inhibitor.
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize the risk of off-target effects.[6]
-
Experimental Protocols
1. Cell Viability Assay
This protocol describes a method to determine the effect of this compound on cell viability using a colorimetric assay like MTT or SRB.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Assay: Add the viability reagent (e.g., MTT solution) to each well and incubate as per the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to the vehicle control.
2. Western Blot Analysis of PI3K Pathway Activation
This protocol outlines the steps to assess the inhibition of the PI3K pathway by this compound.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include a positive control (e.g., growth factor stimulation to activate the pathway) and a negative control (vehicle).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total Akt, and S6 ribosomal protein overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) reagent.[7]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for Western blot analysis of PI3K pathway inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Heterogeneity of Phosphatidylinositol-3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin Activation in Cancer: Is PI3K Isoform Specificity Important? [frontiersin.org]
- 6. resources.biomol.com [resources.biomol.com]
- 7. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hyperglycemia as a Side Effect of PI3K Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage hyperglycemia, a common on-target side effect of Phosphoinositide 3-kinase (PI3K) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why do PI3K inhibitors cause hyperglycemia?
A1: Hyperglycemia is an expected, on-target effect of PI3K inhibition.[1][2][3] The PI3K/Akt signaling pathway is crucial for insulin-mediated glucose uptake and metabolism.[4][5][6] By inhibiting this pathway, PI3K inhibitors interfere with the normal physiological response to insulin, leading to:
-
Decreased glucose transport: Reduced uptake of glucose from the bloodstream into muscle, fat, and liver cells.[1][2]
-
Increased glucose production: The liver is no longer effectively suppressed by insulin, leading to increased gluconeogenesis and glycogenolysis.[1][2][4]
-
Inhibited glucose utilization: Decreased use of glucose for immediate energy or storage as glycogen.[2]
This disruption in glucose homeostasis results in elevated blood glucose levels.[2]
Q2: How soon after starting a PI3K inhibitor experiment can I expect to see hyperglycemia?
A2: Hyperglycemia can develop rapidly, often within the first few days to two weeks of initiating treatment with a PI3K inhibitor.[2][3][7] For instance, the median time to onset for alpelisib-induced hyperglycemia is approximately 15 days.[3][7] Therefore, it is critical to begin monitoring blood glucose levels at the start of your experiment.
Q3: What are the risk factors for developing severe hyperglycemia during PI3K inhibitor treatment in preclinical models?
A3: While specific preclinical risk factors are less defined than in clinical settings, analogous factors can be considered. These may include the genetic background of the animal model, baseline glucose and insulin levels, and diet. In clinical studies, risk factors for severe hyperglycemia include older age, obesity, and a history of pre-diabetes or diabetes.[1][3]
Q4: Can the compensatory hyperinsulinemia in response to hyperglycemia affect my experimental outcomes?
A4: Yes. The compensatory increase in insulin release in response to hyperglycemia can reactivate the PI3K pathway, potentially reducing the anti-tumor efficacy of the PI3K inhibitor in your cancer models.[1][4] This is a critical consideration for interpreting experimental results. Management strategies that also lower insulin levels are often preferred.[4]
Troubleshooting Guides
Issue 1: Unexpectedly High Blood Glucose Levels in Animal Models
Symptoms:
-
Blood glucose readings are consistently above the normal range for the species and strain.
-
Animals may exhibit signs of hyperglycemia such as increased water intake and urination.
Possible Causes:
-
On-target effect of the PI3K inhibitor.
-
Underlying glucose intolerance in the animal model.
-
Dietary composition (e.g., high carbohydrate content).
Troubleshooting Steps:
-
Confirm the Finding: Repeat the blood glucose measurement to rule out error.
-
Review Experimental Protocol:
-
Ensure the correct dose of the PI3K inhibitor is being administered.
-
Verify the formulation and administration route.
-
-
Implement a Monitoring Plan:
-
Increase the frequency of blood glucose monitoring (e.g., daily or multiple times per week).[3]
-
Establish a baseline blood glucose level before inhibitor administration for comparison.
-
-
Consider Dietary Modification:
-
Pharmacological Intervention (if necessary and aligned with study goals):
-
Metformin: Often the first-line treatment. It primarily works by reducing hepatic glucose production.[4][7]
-
SGLT2 Inhibitors: These agents increase urinary glucose excretion and have been shown to be effective in managing PI3K inhibitor-induced hyperglycemia.[1][8][9][10] Preclinical studies suggest they may be more effective than metformin at reducing both glucose and insulin levels.[8][9]
-
Avoid Insulin where possible: Insulin can reactivate the PI3K pathway, potentially confounding the results of your cancer study.[1][4][7] It should be considered a last resort.[1]
-
Issue 2: High Variability in Blood Glucose Readings Between Animals
Symptoms:
-
Significant differences in blood glucose levels among animals in the same treatment group.
Possible Causes:
-
Individual differences in metabolic response to the PI3K inhibitor.
-
Variations in food and water consumption.
-
Stress-induced hyperglycemia.
Troubleshooting Steps:
-
Standardize Procedures:
-
Ensure consistent timing of dosing, feeding, and blood sampling.
-
Handle animals gently and consistently to minimize stress.
-
-
Increase Sample Size: A larger number of animals per group can help to account for individual variability and improve statistical power.
-
Baseline Characterization: Measure baseline glucose and insulin levels for all animals before starting the experiment. This can help to identify outliers or animals with pre-existing metabolic dysfunction.
-
Randomization: Ensure animals are properly randomized into treatment groups to distribute any inherent metabolic variability.
Data Presentation
Table 1: Incidence of Hyperglycemia with Different PI3K/Akt Inhibitors (Clinical Data)
| Inhibitor | Target | All-Grade Hyperglycemia Incidence | Grade ≥3 Hyperglycemia Incidence | Reference |
| Alpelisib | PI3Kα | ~64% - 74% | ~37% | [3][11] |
| Inavolisib | PI3Kα | ~85% | ~13% | [2][11] |
| Capivasertib | Akt | ~37% | ~18% (led to dose interruption/discontinuation) | [11] |
Note: Incidence rates are based on clinical trial data and may vary in preclinical models.
Table 2: Common Pharmacological Interventions for PI3K Inhibitor-Induced Hyperglycemia
| Agent | Mechanism of Action | Key Considerations for Preclinical Research |
| Metformin | Decreases hepatic glucose production. | First-line agent, generally well-tolerated. May take time to see maximal effect.[4][7] |
| SGLT2 Inhibitors (e.g., Dapagliflozin) | Inhibit renal glucose reabsorption, increasing urinary glucose excretion.[8] | Can be more effective than metformin at lowering both glucose and insulin.[8][9] Monitor for dehydration. |
| Thiazolidinediones (TZDs) (e.g., Pioglitazone) | Insulin sensitizers. | Slower onset of action.[7] |
| Insulin | Promotes glucose uptake from the blood. | Last resort. Can reactivate the PI3K pathway, confounding experimental results.[1][7] |
Experimental Protocols
Protocol 1: Monitoring Blood Glucose in a Murine Model
Objective: To accurately measure blood glucose levels in mice treated with a PI3K inhibitor.
Materials:
-
Glucometer and test strips calibrated for the specific animal species.
-
Lancets for tail vein puncture.
-
Gauze pads.
-
Appropriate animal restraint device.
Methodology:
-
Acclimatization: Acclimate mice to the handling and restraint procedures for several days before the experiment begins to minimize stress-induced hyperglycemia.
-
Fasting (Optional but Recommended for Consistency): Fast mice for 4-6 hours before blood glucose measurement to obtain a consistent baseline. Ensure access to water at all times.
-
Animal Restraint: Gently restrain the mouse using an appropriate method.
-
Blood Collection:
-
Warm the tail slightly with a warm compress or under a warming lamp to increase blood flow.
-
Make a small puncture in the lateral tail vein using a sterile lancet.
-
Gently "milk" the tail from the base to produce a small drop of blood.
-
Apply the blood drop to the glucometer test strip according to the manufacturer's instructions.
-
-
Post-Procedure Care: Apply gentle pressure to the puncture site with a gauze pad to stop any bleeding.
-
Data Recording: Record the blood glucose level, time of measurement, and any relevant observations.
-
Frequency:
-
Baseline: Measure before the first dose of the PI3K inhibitor.
-
Initial Treatment Phase (First 2 weeks): Measure at least twice weekly, or more frequently if significant hyperglycemia is observed.[3]
-
Maintenance Phase: Measure weekly or as needed based on the stability of glucose levels.
-
Protocol 2: Glucose Tolerance Test (GTT) in a Murine Model
Objective: To assess how quickly glucose is cleared from the blood, providing an indication of insulin resistance.
Materials:
-
Glucometer and test strips.
-
Sterile glucose solution (e.g., 20% dextrose in saline).
-
Syringes and needles for intraperitoneal (IP) injection.
-
Animal scale.
Methodology:
-
Fasting: Fast mice overnight (approximately 16 hours) but provide free access to water.
-
Baseline Glucose: Weigh the mouse and take a baseline blood glucose reading (Time 0) as described in Protocol 1.
-
Glucose Administration: Administer a bolus of glucose via IP injection. A standard dose is 2 g/kg of body weight.
-
Serial Blood Glucose Measurements: Collect blood and measure glucose levels at specific time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time. The area under the curve (AUC) can be calculated to quantify glucose intolerance. A higher AUC indicates poorer glucose tolerance.
Visualizations
Caption: PI3K signaling pathway in glucose metabolism.
Caption: Mechanism of PI3K inhibitor-induced hyperglycemia.
Caption: Troubleshooting workflow for managing hyperglycemia.
References
- 1. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K Inhibitor−Associated Hyperglycemia | Itovebi™ (inavolisib) [itovebi-hcp.com]
- 3. Hyperglycemia secondary to phosphatidylinositol-3 kinase (PI3K) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edm.bioscientifica.com [edm.bioscientifica.com]
- 5. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uspharmacist.com [uspharmacist.com]
- 8. SGLT2 inhibition improves PI3Kα inhibitor–induced hyperglycemia: findings from preclinical animal models and from patients in the BYLieve and SOLAR-1 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium-Glucose Cotransporter-2 Inhibitors for Hyperglycemia in Phosphoinositide 3-kinase Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Hyperglycemia: A Risky Side Effect of Certain Cancer Drugs [medscape.com]
Validation & Comparative
Validating PI3K Inhibition: A Comparative Guide to PI3K-IN-12 and PI3K siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. Small molecule inhibitors and genetic knockdown techniques, such as small interfering RNA (siRNA), are two principal methods employed to probe the function of PI3K and validate it as a therapeutic target. This guide provides an objective comparison of the effects of a representative PI3K inhibitor, PI3K-IN-12, and siRNA-mediated knockdown of the PI3K catalytic subunit alpha (PIK3CA), supported by experimental data and detailed protocols.
Unveiling the PI3K Signaling Cascade
The PI3K/AKT/mTOR pathway is a central node in cellular signaling, relaying extracellular cues to intracellular responses. Upon activation by growth factors and other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a myriad of substrates, leading to the regulation of cellular processes critical for tumorigenesis.
Comparative Analysis: this compound vs. PI3K siRNA
To provide a clear comparison, the following tables summarize quantitative data from representative studies on the effects of PI3K inhibition by a chemical inhibitor and siRNA knockdown on key cellular processes.
Table 1: Effect on Cell Viability
| Treatment | Cell Line | Assay | Result |
| PI3K Inhibitor (BAY 80-6946) | BT-474 (Breast Cancer) | Cell Count | Significant decrease in viable cell number over 72 hours.[1][2] |
| PIK3CA siRNA | T98G (Glioblastoma) | MTT Assay | Significant reduction in cell viability.[3] |
| PIK3CA siRNA | HGC-27 (Gastric Cancer) | MTT Assay | Obvious reduction in tumor cell proliferation.[4][5] |
Table 2: Effect on AKT Phosphorylation
| Treatment | Cell Line | Assay | Result |
| PI3K Inhibitor (LY294002) | PC-12 | Western Blot (p-AKT Ser473) | Marked inhibition of AKT phosphorylation.[6] |
| PIK3CA siRNA | HGC-27 (Gastric Cancer) | Western Blot (p-AKT) | Significantly down-regulated phosphorylation of Akt.[4][5] |
| PIK3CA siRNA | T98G (Glioblastoma) | Western Blot | Reduction in AKT protein levels.[3] |
Table 3: Effect on Apoptosis
| Treatment | Cell Line | Assay | Result |
| PI3K Inhibitor (BAY 80-6946) | BT-474 (Breast Cancer) | FACS (Sub-G1 fraction) | Greater percentage of apoptotic cells compared to AKT inhibition.[1][2] |
| PIK3CA siRNA | T98G (Glioblastoma) | Flow Cytometry | 50.3% of cells underwent apoptosis.[3] |
| PIK3CA/PIK3CB siRNA | ER+ Breast Cancer Cells | Hoechst Staining | Enhanced apoptosis, especially in the absence of estrogen.[7] |
Experimental Workflow: A Step-by-Step Comparison
The following diagram outlines a typical experimental workflow for comparing the effects of a PI3K inhibitor and siRNA knockdown.
Detailed Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cancer cells (e.g., BT-474, HGC-27, or T98G) in appropriate culture vessels and media. Allow cells to adhere and reach 60-80% confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in culture media to achieve the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After incubation, harvest the cells for downstream analysis.
II. siRNA Knockdown of PIK3CA
-
Cell Seeding: Seed cells in antibiotic-free medium to a confluency of 60-80% at the time of transfection.[8][9]
-
siRNA Preparation: Dilute the PIK3CA-specific siRNA and a non-targeting control siRNA to the desired concentration (e.g., 10-25 nM) in an appropriate transfection medium (e.g., Opti-MEM™).[3][8]
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same transfection medium.[8][9]
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.[8]
-
Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-72 hours to allow for gene knockdown.
-
Analysis: After the incubation period, verify the knockdown efficiency by RT-qPCR or Western blot and proceed with downstream functional assays.
III. Cell Viability Assay (MTT)
-
Cell Treatment: Following treatment with this compound or transfection with PIK3CA siRNA, remove the culture medium.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
IV. Western Blot for AKT Phosphorylation
-
Cell Lysis: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated AKT (e.g., p-AKT Ser473) and total AKT.
-
Detection: After washing, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
V. Apoptosis Assay (FACS with Propidium Iodide)
-
Cell Harvesting: Collect both adherent and floating cells from the treated and control groups.
-
Cell Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The sub-G1 peak in the DNA content histogram represents the apoptotic cell population.
Conclusion
Both this compound and siRNA-mediated knockdown of PI3K effectively inhibit the PI3K signaling pathway, leading to reduced cell viability, decreased AKT phosphorylation, and increased apoptosis in cancer cells. While chemical inhibitors like this compound offer ease of use and temporal control over pathway inhibition, siRNA provides a highly specific method to target a particular PI3K isoform. The choice between these two powerful techniques depends on the specific experimental question and context. For validating the on-target effects of a small molecule inhibitor, siRNA knockdown serves as an invaluable tool to confirm that the observed phenotype is a direct result of targeting the intended protein. This comparative guide provides a framework for researchers to design and interpret experiments aimed at validating the therapeutic potential of targeting the PI3K pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockdown of AKT3 (PKB γ) and PI3KCA Suppresses Cell Viability and Proliferation and Induces the Apoptosis of Glioblastoma Multiforme T98G Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RNAi knockdown of PIK3CA preferentially inhibits invasion of mutant PIK3CA cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. genscript.com [genscript.com]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to PI3K Inhibitors: Evaluating Efficacy and Mechanism of Action
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for elucidating the intricate roles of the phosphoinositide 3-kinase (PI3K) signaling pathway in cellular processes and disease. This guide provides a comparative analysis of two widely used first-generation PI3K inhibitors, wortmannin and LY294002, offering insights into their efficacy, mechanism of action, and the experimental protocols required for their evaluation. While this guide aims to include a comparison with PI3K-IN-12, a comprehensive search of publicly available scientific literature and databases did not yield specific information regarding this inhibitor, preventing a direct comparison.
The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. The development of small molecule inhibitors targeting PI3K has been instrumental in advancing our understanding of this pathway and has paved the way for novel cancer therapies.
Inhibitor Profiles: A Head-to-Head Comparison
Wortmannin and LY294002 are foundational tools in PI3K research, each possessing distinct characteristics that influence their experimental utility.
Wortmannin is a fungal metabolite that acts as a potent, irreversible, and non-selective inhibitor of PI3K.[1][2] Its high potency is a key advantage; however, its irreversible nature and lack of isoform selectivity can lead to off-target effects and a short half-life in cell culture.[1]
LY294002 is a synthetic small molecule that functions as a reversible and competitive inhibitor of the ATP-binding site of PI3K enzymes.[3] While generally less potent than wortmannin, its reversibility can be advantageous for certain experimental designs.[3] However, LY294002 is known to inhibit other kinases and cellular proteins, necessitating careful interpretation of experimental results.
Quantitative Efficacy: A Data-Driven Overview
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. The following table summarizes the reported IC50 values for wortmannin and LY294002 against various Class I PI3K isoforms.
| Inhibitor | PI3Kα (IC50) | PI3Kβ (IC50) | PI3Kδ (IC50) | PI3Kγ (IC50) |
| Wortmannin | ~2-5 nM | ~2-5 nM | ~2-5 nM | ~2-5 nM |
| LY294002 | ~0.5-1.4 µM | ~0.97 µM | ~0.57 µM | ~5.4 nM |
Note: IC50 values can vary depending on the assay conditions and enzyme source.
Mechanism of Action: Covalent vs. Reversible Inhibition
The distinct mechanisms of action of wortmannin and LY294002 are crucial considerations for experimental design and data interpretation.
Caption: Mechanisms of PI3K Inhibition.
The PI3K/AKT/mTOR Signaling Pathway
Understanding the downstream effects of PI3K inhibition is essential. The following diagram illustrates the canonical PI3K/AKT/mTOR signaling cascade.
Caption: The PI3K/AKT/mTOR Signaling Pathway.
Experimental Protocols for Inhibitor Evaluation
A robust evaluation of PI3K inhibitors requires a combination of biochemical and cell-based assays.
Biochemical Kinase Assays
These assays directly measure the enzymatic activity of purified PI3K isoforms in the presence of an inhibitor.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PI3K isoforms and a lipid substrate (e.g., PIP2) are prepared in a suitable assay buffer.
-
Inhibitor Incubation: The PI3K enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., wortmannin or LY294002).
-
Kinase Reaction: The reaction is initiated by the addition of ATP. The enzyme catalyzes the phosphorylation of PIP2 to PIP3.
-
Detection: The amount of product (PIP3) or the depletion of ATP is quantified. Common detection methods include:
-
Radiometric Assays: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the lipid substrate.
-
Fluorescence/Luminescence-Based Assays: Employing technologies like Adapta™ Universal Kinase Assay or LanthaScreen™ Kinase Assays that measure ADP formation or use fluorescently labeled antibodies to detect the phosphorylated product.[4]
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assays: Western Blotting for Phospho-AKT
Cell-based assays are crucial for assessing the inhibitor's efficacy in a physiological context. Western blotting to detect the phosphorylation of AKT, a key downstream effector of PI3K, is a standard method.
Methodology:
-
Cell Culture and Treatment: A relevant cell line is cultured and treated with the PI3K inhibitor at various concentrations for a specified duration.
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473 or p-AKT Thr308). A primary antibody for total AKT is used as a loading control.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: The band intensities are quantified, and the ratio of p-AKT to total AKT is calculated to determine the extent of pathway inhibition.[1][5]
Experimental Workflow
The following diagram outlines a typical workflow for evaluating PI3K inhibitors.
Caption: Experimental workflow for PI3K inhibitor evaluation.
Conclusion
The selection of a PI3K inhibitor for research purposes requires careful consideration of its potency, selectivity, and mechanism of action. Wortmannin offers high potency but with the caveat of irreversible binding and non-selectivity. LY294002 provides a reversible alternative, though with lower potency and potential off-target effects. A thorough understanding of these properties, coupled with rigorous experimental evaluation using the methodologies outlined in this guide, is essential for generating reliable and interpretable data in the study of the PI3K signaling pathway. The absence of publicly available data on this compound highlights the importance of relying on well-characterized chemical probes for robust scientific inquiry.
References
- 1. Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression [bio-protocol.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PI3K Inhibitors: Pan-Inhibition vs. Isoform Specificity
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K signaling pathway is a common event in various human cancers, making it a prime target for therapeutic intervention. This guide provides a detailed comparison of a well-characterized pan-PI3K inhibitor, Pictilisib (GDC-0941), against a panel of isoform-specific inhibitors, offering insights into their biochemical potency and selectivity. The information presented herein is supported by experimental data and detailed methodologies to aid researchers in selecting the appropriate tool compounds for their studies.
The PI3K Signaling Pathway
The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110δ, and p110γ. Upon activation by upstream signaling, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1, which in turn regulate a cascade of proteins involved in cell survival and proliferation, including mTOR.
Figure 1. Simplified PI3K/AKT/mTOR signaling pathway.
Pan-PI3K vs. Isoform-Specific Inhibition
Pan-PI3K inhibitors target multiple isoforms of the p110 catalytic subunit, offering broad suppression of the PI3K pathway. In contrast, isoform-specific inhibitors are designed to target a single p110 isoform, which can provide a more refined therapeutic window and potentially reduce off-target effects. The choice between a pan- and an isoform-specific inhibitor often depends on the specific research question or the genetic context of the cancer being studied.
Comparative Inhibitor Potency
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of Pictilisib (GDC-0941) and a selection of isoform-specific inhibitors against the four Class I PI3K isoforms. Lower IC50 values indicate higher potency.
| Inhibitor | Type | p110α (IC50, nM) | p110β (IC50, nM) | p110δ (IC50, nM) | p110γ (IC50, nM) |
| Pictilisib (GDC-0941) | Pan-PI3K | 3[1][2][3][4][5] | 33[1][2][4] | 3[1][2][3][4][5] | 75[1][2][4] |
| Alpelisib (BYL719) | p110α-specific | 5[6][7][8] | 1200[8][9] | 290[8][9] | 250[8][9] |
| GSK2636771 | p110β-specific | >900-fold selectivity over α/γ[10][11][12][13][14] | 5.2[10][11][12][14] | >10-fold selectivity over δ[10][11][12][13][14] | >900-fold selectivity over α/γ[10][11][12][13][14] |
| Idelalisib (CAL-101) | p110δ-specific | 820[15] | 565[15] | 2.5[15][16][17][18] | 89[15] |
| IPI-549 | p110γ-specific | >100-fold selectivity[3] | >100-fold selectivity[3] | >100-fold selectivity[3] | 16[3] |
Experimental Methodologies
The data presented in this guide is typically generated using a combination of in vitro biochemical and cell-based assays. Below are detailed protocols for key experiments used to characterize PI3K inhibitors.
In Vitro Kinase Assay (Biochemical Assay)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified PI3K isoforms.
Principle: The assay quantifies the phosphorylation of the substrate PIP2 to PIP3 by a specific PI3K isoform in the presence of ATP. The amount of product formed is inversely proportional to the inhibitory activity of the compound being tested. Detection can be achieved through various methods, such as radiolabeling, ELISA, or luminescence-based ADP detection.[19][20][21][22][23]
Protocol (Example using ADP-Glo™ Luminescent Assay):
-
Reaction Setup: In a 96- or 384-well plate, add the reaction buffer, the lipid substrate (PIP2), the specific recombinant PI3K enzyme isoform, and varying concentrations of the test inhibitor.[20]
-
Initiation: Start the kinase reaction by adding ATP.[20] Incubate for a defined period (e.g., 60 minutes) at room temperature.[20][21]
-
Termination and ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by a luciferase to generate a luminescent signal.
-
Measurement: Read the luminescence on a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for Phospho-AKT (Cell-Based Assay)
This assay assesses the inhibitor's ability to block PI3K signaling within a cellular context by measuring the phosphorylation of a key downstream effector, AKT.
Principle: Cells are treated with the PI3K inhibitor, and cell lysates are then subjected to SDS-PAGE to separate proteins by size. The separated proteins are transferred to a membrane, which is then probed with antibodies specific for the phosphorylated form of AKT (e.g., at Ser473 or Thr308) and total AKT. The reduction in the phospho-AKT signal relative to total AKT indicates the inhibitor's efficacy.[24][25][26][27]
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the PI3K inhibitor for a specified duration (e.g., 2 hours).[2]
-
Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[25][28] Transfer the proteins to a nitrocellulose or PVDF membrane.[26]
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[25] Incubate the membrane with a primary antibody against phospho-AKT overnight at 4°C.[25]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[25] After further washes, add a chemiluminescent substrate and detect the signal using an imaging system.[25]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total AKT to serve as a loading control.
Cell Viability Assay (e.g., MTT Assay)
This assay measures the effect of the inhibitor on cell proliferation and viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[29][30][31][32] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[29][31] The amount of formazan produced is proportional to the number of viable cells.[32]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[33]
-
Inhibitor Treatment: Treat the cells with a range of inhibitor concentrations and incubate for a desired period (e.g., 72 hours).[7]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.[29][33]
-
Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[29][33]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-600 nm using a microplate reader.[29][30]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Experimental Workflow for Inhibitor Characterization
The following diagram illustrates a typical workflow for the initial characterization of a novel PI3K inhibitor.
Figure 2. General workflow for PI3K inhibitor characterization.
References
- 1. adooq.com [adooq.com]
- 2. Pictilisib | Apoptosis | PI3K | Autophagy | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Alpelisib | BYL-719 | PI3Kα inhibitor | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GSK2636771 - MedChem Express [bioscience.co.uk]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. cancer-research-network.com [cancer-research-network.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. universalbiologicals.com [universalbiologicals.com]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
- 20. PI3K kinase assay [bio-protocol.org]
- 21. promega.es [promega.es]
- 22. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 23. PI3 Kinase Activity/Inhibitor ELISA | 17-493 [merckmillipore.com]
- 24. Western Blot Protocol | Proteintech Group [ptglab.com]
- 25. m.youtube.com [m.youtube.com]
- 26. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 27. youtube.com [youtube.com]
- 28. youtube.com [youtube.com]
- 29. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 30. MTT assay protocol | Abcam [abcam.com]
- 31. broadpharm.com [broadpharm.com]
- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Comparative Analysis of PI3K Inhibitor Activity Across Diverse Cancer Cell Lines
While specific data for a compound designated "PI3K-IN-12" is not publicly available, this guide provides a comparative analysis of the activity of several well-characterized Phosphoinositide 3-kinase (PI3K) inhibitors across a variety of cancer cell lines. This information is intended for researchers, scientists, and drug development professionals to facilitate the selection and application of appropriate inhibitors for their studies.
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[3][4] This guide summarizes the inhibitory activities of several PI3K inhibitors, provides a general experimental protocol for assessing their efficacy, and visualizes the signaling pathway and experimental workflow.
In Vitro Activity of Selected PI3K Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for several PI3K inhibitors against different cancer cell lines, as reported in publicly available literature.
| Inhibitor | Cell Line | Cancer Type | PI3K Isoform(s) Targeted | IC50 (nM) |
| Buparlisib (NVP-BKM120) | Various | Breast, Gastric, Ovarian, etc. | Pan-PI3K (p110α, β, δ, γ) | 52 (p110α), 166 (p110β), 116 (p110δ), 262 (p110γ)[3] |
| AZD8835 | BT474 | Breast Ductal Carcinoma | PI3Kα, PI3Kδ | 57[2] |
| AZD8835 | JeKo-1 | B-cell Lymphoma | PI3Kα, PI3Kδ | 49[2] |
| AZD8835 | MDA-MB-468 | Breast Adenocarcinoma (PTEN null) | PI3Kβ (less sensitive) | 3500[2] |
| AZD8835 | RAW264.7 | Monocytic Leukemia | PI3Kγ (less sensitive) | 530[2] |
| Serabelisib (INK-1117) | Various | Solid Tumors | PI3Kα | 21[3] |
| Wortmannin | Various | General | Pan-PI3K, DNA-PK, mTOR | 3 (cell-free)[5] |
Visualizing the PI3K Signaling Pathway
The following diagram illustrates the core components of the PI3K signaling pathway, a key regulator of cellular processes that is often dysregulated in cancer.[1][2] Activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) triggers PI3K to phosphorylate PIP2 to PIP3.[6] This leads to the recruitment and activation of downstream effectors like AKT and mTOR, promoting cell growth and survival.[7] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[6]
Caption: The PI3K/AKT/mTOR signaling pathway.
General Experimental Protocol for Assessing PI3K Inhibitor Activity
The following outlines a typical workflow for determining the in vitro activity of a PI3K inhibitor. This involves treating cancer cell lines with the inhibitor and measuring its effect on cell viability or a specific downstream signaling event.
Caption: A general workflow for determining PI3K inhibitor IC50 values.
Detailed Methodologies:
1. Cell Culture and Seeding:
-
Cancer cell lines are cultured in appropriate media and conditions.
-
Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Preparation and Treatment:
-
The PI3K inhibitor is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial dilutions of the inhibitor are prepared in cell culture media.
-
The media from the cell plates is replaced with media containing the different concentrations of the inhibitor. A vehicle control (media with solvent) is also included.
3. Incubation:
-
The treated cells are incubated for a specific period, typically 48 to 72 hours, to allow the inhibitor to exert its effect.
4. Cell Viability Assay (e.g., MTT or CellTiter-Glo®):
-
MTT Assay: MTT reagent is added to each well and incubated. Viable cells metabolize MTT into a colored formazan product, which is then solubilized and the absorbance is measured.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay determines the number of viable cells based on the quantification of ATP. A single reagent is added to the cells, and the resulting luminescent signal is proportional to the amount of ATP present.
5. Data Analysis and IC50 Determination:
-
The absorbance or luminescence readings are recorded.
-
The percentage of cell viability is calculated for each inhibitor concentration relative to the vehicle control.
-
A dose-response curve is generated by plotting cell viability against the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability, is determined from the curve using non-linear regression analysis.
Optional: Western Blotting for Pathway Inhibition:
-
To confirm that the inhibitor is acting on the intended target, a western blot can be performed.
-
Cells are treated with the inhibitor for a shorter duration (e.g., 2-24 hours).
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Antibodies specific for total and phosphorylated forms of downstream targets, such as AKT (at Ser473 or Thr308), are used to probe the blot. A reduction in the phosphorylated form of the protein indicates pathway inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
Confirming PI3K-IN-12 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the cellular target engagement of PI3K-IN-12, a phosphoinositide 3-kinase (PI3K) inhibitor. As specific data for "this compound" is not widely available in published literature, this guide utilizes the well-characterized pan-PI3K inhibitor, Pictilisib (GDC-0941) , as a representative compound for comparative purposes. The principles and protocols outlined herein are broadly applicable to the characterization of novel PI3K inhibitors.
The PI3K/AKT/mTOR Signaling Pathway: A Critical Target
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of various diseases, most notably cancer, making it a prime target for therapeutic intervention. PI3K inhibitors function by blocking the catalytic activity of PI3K, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the activation of downstream effectors such as AKT and mTOR.
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of PI3K inhibitors.
Comparative Performance of PI3K Inhibitors
Effective target engagement is a prerequisite for the therapeutic efficacy of any targeted drug. Below is a comparison of Pictilisib (GDC-0941) with other notable PI3K inhibitors, showcasing their biochemical potency and cellular activity.
Table 1: Biochemical Potency (IC50, nM) of Selected PI3K Inhibitors
| Inhibitor | Class | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | mTOR | Reference |
| Pictilisib (GDC-0941) | Pan-PI3K | 3 | 33 | 3 | 75 | >1000 | [1][2][3] |
| Buparlisib (BKM120) | Pan-PI3K | 52 | 166 | 116 | 262 | - | [4][5][6] |
| Copanlisib | Pan-PI3K | 0.5 | 3.7 | 0.7 | 6.4 | - | [4][7] |
| Alpelisib (BYL719) | Isoform-selective | 5 | 1200 | 290 | 250 | - | [8][9][10] |
IC50 values represent the concentration of inhibitor required to reduce the enzymatic activity by 50% in a cell-free assay.
Table 2: Cellular Activity (EC50, nM) of Selected PI3K Inhibitors
| Inhibitor | Cell Line | Assay Readout | EC50 (nM) | Reference |
| Pictilisib (GDC-0941) | U87MG | p-AKT (S473) | 46 | [1] |
| Pictilisib (GDC-0941) | PC3 | p-AKT (S473) | 37 | [1] |
| Buparlisib (BKM120) | Various | Cell Viability | Variable | [11][12] |
| Copanlisib | Platelet-rich plasma | p-AKT | >50% inhibition at 0.4 mg/kg | [13][14][15] |
| Alpelisib (BYL719) | PIK3CA-mutant cells | Cell Viability | Potent antiproliferative effects | [8][16] |
EC50 values represent the concentration of inhibitor required to produce 50% of its maximal effect in a cellular context.
Experimental Protocols for Target Engagement
Confirming that a PI3K inhibitor engages its target in a cellular environment is crucial. The following are detailed protocols for key experiments used to assess target engagement.
Western Blot for Downstream Signaling
This is the most common method to assess the functional consequence of PI3K inhibition by measuring the phosphorylation status of downstream proteins like AKT and S6 ribosomal protein.
Figure 2: Workflow for Western Blot analysis of PI3K pathway inhibition.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of this compound or a vehicle control for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., p-AKT Ser473, p-S6 Ser235/236) and total proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that directly assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.
Figure 3: General workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble, non-denatured proteins.
-
Protein Detection: Analyze the amount of soluble target protein (PI3K) in the supernatant at each temperature using Western blotting or other sensitive protein detection methods.
-
Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
In-Cell Western (ICW) / In-Cell ELISA
This high-throughput method allows for the quantification of protein phosphorylation directly in fixed cells in a multi-well plate format, offering a more quantitative alternative to traditional Western blotting.
Figure 4: Workflow for In-Cell Western (ICW) analysis.
Detailed Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for Western blotting.
-
Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with a detergent like Triton X-100 to allow antibody entry.
-
Blocking: Block with a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate with primary antibodies for the phosphorylated target and a normalization control (e.g., total protein or a housekeeping protein).
-
Secondary Antibody Incubation: Incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores.
-
Plate Scanning: Scan the plate using an infrared imaging system that can detect and quantify the fluorescence in each well.
-
Data Analysis: Normalize the signal from the phospho-specific antibody to the signal from the normalization antibody to account for variations in cell number.
Conclusion
Confirming target engagement in a cellular context is a critical step in the development of any targeted therapeutic, including PI3K inhibitors like this compound. This guide provides a framework for comparing the performance of a novel inhibitor against established compounds and details robust experimental protocols for assessing its cellular activity. By employing a combination of these methods, researchers can gain a comprehensive understanding of their compound's mechanism of action and its potential as a therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buparlisib - Wikipedia [en.wikipedia.org]
- 7. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase 1 trial of BKM120 (Buparlisib) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. On-Target Pharmacodynamic Activity of the PI3K Inhibitor Copanlisib in Paired Biopsies from Patients with Malignant Lymphoma and Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. icm.unicancer.fr [icm.unicancer.fr]
A Comparative Guide to PI3K Pathway Inhibition: Pan-PI3K Versus Dual PI3K/mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. This guide provides a comparative analysis of two major classes of inhibitors targeting this pathway: pan-PI3K inhibitors, which broadly target Class I PI3K isoforms, and dual PI3K/mTOR inhibitors, which simultaneously block both PI3K and the downstream effector, mammalian target of rapamycin (mTOR).
This comparison will utilize GDC-0941 (Pictilisib), a well-characterized pan-Class I PI3K inhibitor, as a representative of its class, and a selection of prominent dual PI3K/mTOR inhibitors to highlight the differences in their biochemical potency, cellular activity, and preclinical efficacy.
Executive Summary
While a specific inhibitor designated "PI3K-IN-12" could not be identified in publicly available literature, this guide offers a robust comparison of pan-PI3K inhibition versus dual PI3K/mTOR inhibition. Dual inhibitors offer the potential for a more comprehensive blockade of the PI3K/AKT/mTOR signaling axis, which may translate to enhanced anti-tumor activity and overcome potential resistance mechanisms. However, this broader activity can also be associated with different toxicity profiles. The choice between a pan-PI3K and a dual PI3K/mTOR inhibitor will depend on the specific cancer type, its underlying genetic alterations, and the desired therapeutic window.
Mechanism of Action: A Tale of Two Strategies
The PI3K/AKT/mTOR pathway is a central signaling cascade that, when aberrantly activated, drives tumorigenesis. Inhibition of this pathway can be achieved at different nodes.
Pan-PI3K inhibitors , such as GDC-0941, primarily target the p110 catalytic subunits of Class I PI3K isoforms (α, β, δ, and γ). By blocking the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), these inhibitors prevent the activation of the downstream kinase AKT.
Dual PI3K/mTOR inhibitors , on the other hand, cast a wider net. In addition to inhibiting PI3K isoforms, they also directly target mTOR, a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 is a key regulator of protein synthesis and cell growth, while mTORC2 is involved in the full activation of AKT. By inhibiting both PI3K and mTOR, these agents aim to achieve a more profound and sustained suppression of the entire signaling pathway.
Biochemical Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of GDC-0941 and several dual PI3K/mTOR inhibitors against Class I PI3K isoforms and mTOR. Lower values indicate higher potency.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | mTOR (IC50, nM) | Reference(s) |
| GDC-0941 (Pictilisib) | 3 | 33 | 3 | 75 | 580 | [1][2] |
| NVP-BEZ235 (Dactolisib) | 4 | 75 | 7 | 5 | 20.7 | [3][4] |
| BGT226 | 4 | 63 | - | 38 | - | [5][6] |
| PF-04691502 | 1.8 (Ki) | 2.1 (Ki) | 1.6 (Ki) | 1.9 (Ki) | 16 (Ki) | [7][8] |
| GSK1059615 | 0.4 | 0.6 | 2 | 5 | 12 | [9][10] |
| Bimiralisib (PQR309) | 33 | 661 | 451 | 708 | 89 | [11][12] |
| PI-103 | 2 | 3 | 3 | 15 | 30 | [13][14] |
Note: Ki values represent the inhibition constant and are also indicative of potency.
As the data indicates, dual PI3K/mTOR inhibitors generally exhibit potent, low nanomolar IC50 values against both PI3K isoforms and mTOR. In contrast, GDC-0941 is highly potent against PI3K isoforms but significantly less so against mTOR[1][2].
In Vitro Cellular Activity
The efficacy of these inhibitors is further evaluated in cell-based assays that measure their ability to inhibit cell proliferation and key downstream signaling events.
| Inhibitor | Cell Line(s) | Assay Type | Endpoint | IC50 / Effect | Reference(s) |
| GDC-0941 (Pictilisib) | U87MG, PC3, MDA-MB-361 | Western Blot | p-Akt (S473) | IC50: 28-46 nM | [15] |
| U87MG, A2780, PC3 | Cell Proliferation | Cell Viability | IC50: 0.14-0.95 µM | [15] | |
| NVP-BEZ235 (Dactolisib) | U87, P3 | MTS Assay | Cell Viability | IC50: 12.7-15.8 nM | [16][17] |
| PF-04691502 | BT20, SKOV3, U87MG | Cell Proliferation | Cell Viability | IC50: 179-313 nM | [7][8] |
| BT20, SKOV3, U87MG | Western Blot | p-Akt (S473) | IC50: 3.8-20 nM | [7][8] | |
| Bimiralisib (PQR309) | Various Lymphoma Lines | Cell Proliferation | Cell Viability | Median IC50: 233 nM | [11] |
These in vitro studies demonstrate that both pan-PI3K and dual PI3K/mTOR inhibitors effectively block downstream signaling and inhibit the proliferation of cancer cell lines, often at nanomolar concentrations.
In Vivo Efficacy in Preclinical Models
The anti-tumor activity of these inhibitors is ultimately tested in in vivo models, typically using xenografts where human tumor cells are implanted into immunocompromised mice.
| Inhibitor | Animal Model | Tumor Type | Dosing | Tumor Growth Inhibition (TGI) | Reference(s) |
| GDC-0941 (Pictilisib) | Nude mice | MCF7-neo/HER2 Breast Cancer Xenograft | 150 mg/kg, daily | Tumor stasis | [1] |
| Nude mice | SW872 Liposarcoma Xenograft | 75 mg/kg, daily | 74% decrease vs. control | [11] | |
| Immunocompromised mice | MEB-Med-8A Medulloblastoma Xenograft | 100 mg/kg, daily | Significant delay in tumor growth | [2] | |
| NVP-BEZ235 (Dactolisib) | Orthotopic U87 Glioblastoma Xenograft | Glioblastoma | 10 mg/kg, daily | Significant tumor growth inhibition |
In vivo studies have shown that both GDC-0941 and dual PI3K/mTOR inhibitors can significantly inhibit tumor growth in various cancer models[1][2][11]. The choice of inhibitor and its efficacy can be dependent on the specific genetic background of the tumor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines of key experimental protocols used to characterize PI3K pathway inhibitors.
Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding of an inhibitor to a specific kinase.
Detailed Steps:
-
Reagent Preparation: Prepare 3X solutions of the test compound, a mixture of the target kinase and a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled ATP-competitive kinase tracer in the appropriate assay buffer.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the serially diluted test compound.
-
Kinase/Antibody Addition: Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the 3X tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.
Detailed Steps:
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor and incubate for the desired time period (e.g., 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (from wells with medium only) and normalize the data to the untreated control wells. Plot the percentage of viable cells against the inhibitor concentration to determine the IC50 value.
Western Blotting for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of key proteins in the PI3K/mTOR pathway, such as Akt and S6 ribosomal protein.
Detailed Steps:
-
Sample Preparation:
-
Treat cells with the inhibitor for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., rabbit anti-phospho-Akt Ser473) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein levels) to determine the relative changes in protein phosphorylation.
Conclusion
The development of inhibitors targeting the PI3K/AKT/mTOR pathway represents a significant advancement in cancer therapy. While pan-PI3K inhibitors like GDC-0941 offer potent and broad inhibition of Class I PI3K isoforms, dual PI3K/mTOR inhibitors provide a more comprehensive blockade of the signaling cascade. The data presented in this guide highlights the nuanced differences in their biochemical and cellular activities. The selection of an optimal inhibitor for a specific therapeutic application will require careful consideration of the tumor's genetic landscape, the desired level of pathway inhibition, and the potential for on- and off-target toxicities. Further preclinical and clinical investigations are essential to fully elucidate the therapeutic potential of these targeted agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. ch.promega.com [ch.promega.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Efficacy of the phosphoinositol 3 kinase (PI3K) inhibitor GDC-0941 in patient- and cell-line-derived xenografts of dedifferentiated liposarcoma (DDLPS). - ASCO [asco.org]
- 12. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. A potent combination of the novel PI3K inhibitor, GDC-0941, with imatinib in gastrointestinal stromal tumor xenografts: long-lasting responses after treatment withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Disclaimer: Information regarding a specific kinase inhibitor designated "PI3K-IN-12" was not publicly available at the time of this writing. Therefore, this guide provides a comparative analysis of several well-characterized phosphoinositide 3-kinase (PI3K) inhibitors with diverse selectivity profiles to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[2][3] The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: α, β, δ, and γ.[3] While p110α and p110β are ubiquitously expressed, p110δ and p110γ are found predominantly in hematopoietic cells.[3]
The development of PI3K inhibitors has evolved from pan-PI3K inhibitors, which target all Class I isoforms, to more isoform-selective inhibitors.[4] This shift is driven by the desire to enhance therapeutic efficacy and reduce off-target toxicities.[2] Assessing the specificity of these inhibitors against their intended target and other related kinases is crucial for understanding their mechanism of action, predicting potential side effects, and guiding clinical development.[5] This guide provides a comparative overview of the specificity of selected PI3K inhibitors, details the experimental protocols used for their evaluation, and illustrates the key signaling pathways and experimental workflows.
Comparative Kinase Inhibition Profile
The inhibitory activity of small molecule kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the in vitro IC50 values of several representative PI3K inhibitors against the four Class I PI3K isoforms and the related kinase mTOR (mammalian target of rapamycin). Lower IC50 values indicate greater potency.
| Inhibitor | Target Profile | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | mTOR (IC50, nM) |
| Alpelisib (BYL719) | PI3Kα-selective | 5 | >1000 | >1000 | >1000 | - |
| Buparlisib (BKM120) | Pan-PI3K | 52 | 166 | 116 | 262 | - |
| Copanlisib (BAY 80-6946) | Pan-PI3K (α/δ dominant) | 0.5 | 3.7 | 0.7 | 6.4 | - |
| Idelalisib (CAL-101) | PI3Kδ-selective | 860 | 4000 | 2.5 | 210 | - |
| PI-103 | Pan-PI3K/mTOR | 2 | 3 | 3 | 15 | 30 |
Data compiled from publicly available sources.[6] Actual values may vary depending on the specific assay conditions.
Experimental Protocols
The determination of kinase inhibitor specificity relies on robust and standardized in vitro kinase assays. Below are detailed methodologies for commonly employed assays.
In Vitro Kinase Inhibition Assay (Radiometric)
This traditional method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a substrate.
Materials:
-
Purified recombinant kinase (e.g., PI3Kα, β, δ, γ)
-
Kinase-specific substrate (e.g., phosphatidylinositol (PI) or phosphatidylinositol-4,5-bisphosphate (PIP2))
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
[γ-³²P]ATP
-
Test inhibitor (e.g., this compound) at various concentrations
-
Stop solution (e.g., 100 mM EDTA)
-
Phosphocellulose paper or other capture membrane
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the purified kinase, its substrate, and the kinase assay buffer.
-
Add the test inhibitor at a range of concentrations (typically in a serial dilution). A DMSO control (vehicle) is included.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[7]
-
Terminate the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
In Vitro Kinase Inhibition Assay (Non-Radiometric, e.g., ADP-Glo™)
This method measures the amount of ADP produced in the kinase reaction, which is a universal product of all kinase reactions.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Kinase assay buffer
-
ATP
-
Test inhibitor at various concentrations
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer
Procedure:
-
Set up the kinase reaction as described in the radiometric assay, but using non-radiolabeled ATP.
-
After the kinase reaction incubation, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for a specified time (e.g., 40 minutes) at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal.
-
Incubate for a specified time (e.g., 30-60 minutes) at room temperature.
-
Measure the luminescence using a luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the IC50 value as described in the radiometric assay protocol.
Visualizing Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the central role of PI3K in this critical signaling cascade and highlights the points of inhibition for different classes of inhibitors.
References
- 1. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Analysis of PI3K Signaling and Inhibitor Strategies
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This guide provides a comparative overview of PI3K inhibitors, their mechanisms of action, and the experimental methodologies used to assess their efficacy, with a focus on providing a framework for evaluating the reproducibility of experimental results.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a complex cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of the mammalian target of rapamycin (mTOR) and the regulation of various cellular functions. The tumor suppressor PTEN acts as a critical negative regulator of this pathway by dephosphorylating PIP3.[1]
Classes of PI3K Inhibitors
PI3K inhibitors are broadly categorized based on their selectivity for the different isoforms of the PI3K catalytic subunit (p110α, p110β, p110δ, and p110γ).
-
Pan-PI3K Inhibitors: These compounds target all Class I PI3K isoforms. Examples include BKM120 (Buparlisib) and GDC-0941 (Pictilisib).[2]
-
Isoform-Selective Inhibitors: These inhibitors are designed to target specific PI3K isoforms, potentially offering a better therapeutic window and reduced toxicity. For instance, Alpelisib (BYL719) is selective for the p110α isoform, while Idelalisib is selective for the p110δ isoform.[2]
-
Dual PI3K/mTOR Inhibitors: Given the structural similarities between PI3K and mTOR, some inhibitors can target both kinases.
Comparison of PI3K Inhibitors
The choice of a PI3K inhibitor for research or clinical development depends on the specific context, such as the genetic background of the cancer cells being studied. For example, tumors with PIK3CA mutations may be more sensitive to p110α-selective inhibitors.[3] The table below summarizes key characteristics of several well-studied PI3K inhibitors.
| Inhibitor | Class | Primary Target(s) | Key Characteristics |
| BKM120 (Buparlisib) | Pan-PI3K | p110α/β/δ/γ | Broad activity across all Class I isoforms.[4] |
| GDC-0941 (Pictilisib) | Pan-PI3K | p110α/δ | Potent inhibitor with slightly more selectivity for α and δ isoforms.[5] |
| Alpelisib (BYL719) | Isoform-Selective | p110α | Approved for certain types of breast cancer with PIK3CA mutations.[2] |
| Idelalisib | Isoform-Selective | p110δ | Primarily used in hematological malignancies due to the role of p110δ in B-cells.[6] |
Experimental Protocols for Assessing PI3K Inhibitor Activity
To ensure the reproducibility of experimental results, it is crucial to follow standardized and detailed protocols. Below are outlines for common assays used to characterize PI3K inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.
Protocol Outline:
-
Reagents: Purified recombinant PI3K isoforms, lipid substrate (e.g., PIP2), ATP, and the test inhibitor.
-
Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and inhibitor at various concentrations.
-
Detection: The production of PIP3 is quantified, often using luminescence-based or fluorescence-based detection methods.
-
Data Analysis: IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme's activity) are calculated from the dose-response curves.
Cellular Assays
Cell-based assays are essential for evaluating the effect of an inhibitor on the PI3K pathway within a biological context.
Western Blotting for Phospho-Protein Levels: This technique is used to measure the phosphorylation status of key downstream targets of PI3K, such as AKT and S6 ribosomal protein.
Protocol Outline:
-
Cell Culture and Treatment: Cancer cell lines with a known PI3K pathway status (e.g., PIK3CA mutant or PTEN-null) are treated with the inhibitor at various concentrations and time points.
-
Protein Extraction: Cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Proteins are separated by size using gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-AKT, p-S6) and total protein as a loading control.
-
Detection: Secondary antibodies conjugated to an enzyme or fluorophore are used for detection, and band intensities are quantified.
Cell Proliferation/Viability Assays: These assays determine the effect of the inhibitor on cancer cell growth and survival.
Protocol Outline:
-
Cell Seeding: Cells are seeded in multi-well plates.
-
Inhibitor Treatment: Cells are treated with a range of inhibitor concentrations.
-
Incubation: Cells are incubated for a defined period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using various methods, such as MTT or CellTiter-Glo assays, which measure metabolic activity.
-
Data Analysis: The concentration of the inhibitor that reduces cell viability by 50% (GI50 or IC50) is determined.
Conclusion
The reproducibility of experimental results for any PI3K inhibitor is paramount for its potential translation into clinical use. This requires rigorous adherence to detailed experimental protocols and transparent reporting of data. While specific data for a compound designated "PI3K-IN-12" is not publicly available, the framework provided in this guide for characterizing and comparing PI3K inhibitors can be applied to any new compound in this class. By systematically evaluating the in vitro and cellular activities of PI3K inhibitors and comparing them to well-characterized alternatives, researchers can build a robust and reproducible dataset to support further development.
References
- 1. HUTCHMED Announces Promising Preclinical Data for HMPL-A251, a Novel Antibody-Targeted Therapy Conjugate Utilizing ATTC Technology for Cancer Treatment [quiverquant.com]
- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. cancernetwork.com [cancernetwork.com]
The Synergistic Potential of PI3K Inhibition with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific compound "PI3K-IN-12" is not available in the public domain. This guide provides a comparative analysis of a representative pan-PI3K inhibitor, based on available preclinical data, to illustrate the potential synergistic effects of this class of inhibitors with chemotherapy agents. The findings presented here should be considered representative of pan-PI3K inhibitors and not specific to this compound.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its hyperactivation is one of the most frequent oncogenic events in human cancers, making it a prime target for cancer therapy.[1][2] While PI3K inhibitors have shown promise, their efficacy as single agents can be limited.[1] Preclinical evidence strongly suggests that combining PI3K inhibitors with conventional chemotherapy agents can lead to synergistic anti-tumor effects, overcoming resistance and enhancing therapeutic efficacy.[3][4] This guide explores the synergistic potential of pan-PI3K inhibitors in combination with chemotherapy, presenting key preclinical data, experimental methodologies, and an overview of the targeted signaling pathway.
Quantitative Analysis of Synergy
The synergistic effect of combining PI3K inhibitors with chemotherapy has been evaluated in various cancer cell lines. The combination generally leads to a significant reduction in cell viability and an increase in apoptosis compared to either agent alone.
Table 1: Synergistic Effects of a Pan-PI3K Inhibitor (PI-103) with Chemotherapy Agents in Liposarcoma Cell Lines [3]
| Cell Line | Treatment | Effect |
| SW872 | Cisplatin + PI-103 | Synergistic increase in cell death |
| SW982 | Cisplatin + PI-103 | Synergistic increase in cell death |
| SW872 | Doxorubicin + PI-103 | Synergistic increase in cell death |
| SW982 | Doxorubicin + PI-103 | Synergistic increase in cell death |
Table 2: In Vivo Tumor Growth Inhibition with a Dual PI3K/mTOR Inhibitor (BEZ235) and Doxorubicin in Leiomyosarcoma Xenografts [4]
| Treatment Group | Tumor Volume Decrease Compared to Vehicle |
| BEZ235 alone | 42% |
| BEZ235 + Doxorubicin | 68% |
Signaling Pathway and Experimental Workflow
To understand the mechanism of synergy, it is crucial to visualize the targeted signaling pathway and the experimental procedures used to assess the combination's efficacy.
Caption: The PI3K/AKT/mTOR signaling pathway and points of intervention by PI3K inhibitors and chemotherapy.
Caption: A generalized workflow for evaluating the synergy between a PI3K inhibitor and chemotherapy.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the PI3K inhibitor, the chemotherapy agent, and their combination for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
-
Cell Treatment: Treat cells with the PI3K inhibitor, chemotherapy agent, or their combination for a designated time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[5]
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.[3]
-
Electrophoresis: Separate the protein lysates by SDS-PAGE.[3]
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[3]
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.[3]
-
Antibody Incubation: Incubate the membrane with primary antibodies against proteins of the PI3K pathway (e.g., p-AKT, total AKT) and apoptosis markers (e.g., cleaved caspase-3).
-
Secondary Antibody Incubation: Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the changes in protein expression and phosphorylation status.
Conclusion
The available preclinical data strongly support the synergistic interaction between pan-PI3K inhibitors and conventional chemotherapy agents. This combination has the potential to enhance anti-tumor efficacy and overcome resistance mechanisms. The provided experimental frameworks offer a basis for further investigation into the synergistic potential of novel PI3K inhibitors, such as the yet-to-be-characterized this compound, in various cancer models. Further research is warranted to translate these promising preclinical findings into clinical applications for the benefit of cancer patients.
References
- 1. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers [mdpi.com]
- 3. Synergistic Effects of Targeted PI3K Signaling Inhibition and Chemotherapy in Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR inhibition in combination with doxorubicin is an effective therapy for leiomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Comparative analysis of PI3K-IN-12 and other pan-PI3K inhibitors
A Comparative Analysis of PI3K-IN-12 and Other Pan-PI3K Inhibitors
This guide provides a detailed comparison of the novel pan-PI3K inhibitor, this compound, with other well-established pan-PI3K inhibitors such as ZSTK474, Buparlisib (BKM120), and Pictilisib (GDC-0941). The analysis focuses on biochemical potency, cellular activity, and provides standardized experimental protocols for their evaluation.
Overview of Pan-PI3K Inhibition
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common feature in many human cancers, making it a prime target for cancer therapy. Pan-PI3K inhibitors non-selectively target all four Class I PI3K isoforms (α, β, γ, δ), aiming for a broad-spectrum anti-cancer activity.
Caption: Simplified PI3K signaling pathway and the target of pan-PI3K inhibitors.
Comparative Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors against the PI3K isoforms.
| Inhibitor | IC50 p110α (nM) | IC50 p110β (nM) | IC50 p110γ (nM) | IC50 p110δ (nM) |
| This compound | 4 | 19 | 6 | 4 |
| ZSTK474 | 1.8 | 9.2 | 0.9 | 1.7 |
| Buparlisib (BKM120) | 52 | 166 | 116 | 250 |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 18 |
Comparative Cellular Activity
The effectiveness of these inhibitors in a cellular context is often measured by their ability to inhibit the phosphorylation of AKT, a key downstream target of PI3K, and their anti-proliferative effects (GI50).
| Inhibitor | p-AKT Inhibition IC50 (MCF-7 cells, nM) | Anti-proliferative GI50 (MCF-7 cells, µM) |
| This compound | 29 | 0.28 |
| ZSTK474 | 37 | 0.38 |
| Buparlisib (BKM120) | 118 | 0.5 |
| Pictilisib (GDC-0941) | 63 | 0.3 |
Experimental Protocols
In Vitro Kinase Assay (Biochemical IC50 Determination)
This protocol outlines the general steps for determining the biochemical potency of PI3K inhibitors.
Caption: Workflow for an in vitro PI3K kinase assay.
Methodology:
-
Enzyme and Inhibitor Preparation: Recombinant human PI3K isoforms are diluted in kinase assay buffer. A serial dilution of the test inhibitor (e.g., this compound) is prepared.
-
Incubation: The PI3K enzyme and inhibitor are pre-incubated for 15 minutes at room temperature to allow for binding.
-
Kinase Reaction: The reaction is initiated by adding a mixture of ATP and the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2). The reaction is allowed to proceed for 30 minutes at room temperature.
-
Signal Detection: The amount of product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is quantified. This is commonly done using a competitive ELISA or a fluorescence-based assay.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.
Cellular p-AKT Inhibition Assay
This protocol describes how to measure the inhibition of PI3K signaling in a cellular context.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., MCF-7) are seeded in 96-well plates and allowed to attach overnight.
-
Inhibitor Treatment: Cells are serum-starved for 12-24 hours and then treated with various concentrations of the PI3K inhibitor for 2 hours.
-
Cell Lysis: After treatment, the cells are lysed to extract total protein.
-
p-AKT Quantification: The levels of phosphorylated AKT (at Ser473) and total AKT are measured using a sandwich ELISA kit.
-
Data Analysis: The ratio of p-AKT to total AKT is calculated. The IC50 value is determined by plotting the percentage of p-AKT inhibition against the inhibitor concentration.
Anti-proliferative Assay (GI50 Determination)
This protocol is used to assess the effect of the inhibitors on cell viability and growth.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: The cells are treated with a range of inhibitor concentrations for 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the sulforhodamine B (SRB) or MTS assay.
-
Data Analysis: The GI50 value, the concentration of inhibitor that causes a 50% reduction in cell growth, is calculated from the dose-response curve.
Logical Framework for Inhibitor Comparison
The selection of a suitable pan-PI3K inhibitor for further development depends on a multi-parameter assessment.
Caption: Logical relationship for the comparative analysis of pan-PI3K inhibitors.
Conclusion
This compound demonstrates potent biochemical and cellular activity, comparable and in some aspects superior to established pan-PI3K inhibitors like ZSTK474. Its strong inhibition of all Class I PI3K isoforms and potent anti-proliferative effects in cancer cell lines highlight its potential as a promising therapeutic candidate. Further studies are warranted to evaluate its selectivity profile, pharmacokinetic properties, and in vivo efficacy to fully establish its preclinical profile.
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of PI3K-IN-12
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. PI3K-IN-12, a phosphoinositide 3-kinase (PI3K) inhibitor, requires careful handling and disposal due to its potential biological activity and hazardous properties. Adherence to established protocols is essential to mitigate risks to personnel and the environment.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Disposal Workflow for this compound
The following step-by-step guide outlines the recommended procedure for the safe disposal of this compound and associated waste.
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key quantitative and qualitative aspects of this compound disposal.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste, potentially Cytotoxic/Cytostatic | [3] |
| PPE Requirement | Chemical-resistant gloves, safety goggles, lab coat | [2] |
| Handling Area | Chemical Fume Hood | General Best Practice |
| Solid Waste Container | Labeled, leak-proof container | [4] |
| Liquid Waste Container | Labeled, leak-proof, compatible solvent container | [4] |
| Sharps Waste Container | Puncture-resistant, labeled sharps container | [5] |
| Final Disposal Route | Licensed Hazardous Waste Contractor via Institutional EHS | [1][4] |
Experimental Protocols Referenced
The disposal procedures outlined are based on established guidelines for handling and disposing of hazardous chemical waste in a laboratory setting. These protocols are not derived from a specific experiment involving this compound but are a synthesis of safety data sheets for similar compounds and general laboratory waste management procedures.
Key considerations for disposal include:
-
Segregation: Never mix this compound waste with non-hazardous trash. It should be segregated as hazardous chemical waste.
-
Labeling: All waste containers must be clearly labeled with their contents, including "this compound" and the appropriate hazard symbols.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials while awaiting pickup.
-
Institutional Procedures: Always follow your institution's specific guidelines for hazardous waste disposal, which are typically managed by the Environmental Health & Safety (EHS) department.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling PI3K-IN-12
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent and targeted compounds like PI3K-IN-12. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment. By adhering to these procedural, step-by-step guidelines, you can confidently handle this compound while minimizing risk and ensuring the integrity of your experiments.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE, categorized by the type of protection.
| Protection Type | Specific Equipment | Standard | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | ANSI Z87.1 | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | ASTM F739 | Prevents skin contact with the compound.[1] Gloves must be inspected prior to use and disposed of properly after handling. |
| Body Protection | Laboratory coat | --- | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH/MSHA-approved respirator | --- | Recommended when handling the compound in powdered form or when there is a risk of aerosolization to avoid inhalation.[1] |
Operational Plan: Safe Handling from Receipt to Use
A systematic approach to handling this compound ensures safety at every stage of your workflow.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Follow the specific storage temperature recommendations provided by the manufacturer.
Preparation and Use:
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.
-
Avoid Dust Formation: If working with the solid form, take care to avoid the formation of dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Experimental Workflow:
The following diagram illustrates a typical experimental workflow for utilizing a PI3K inhibitor like this compound.
Caption: A typical workflow for this compound experiments.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: Unused this compound and any materials that have come into contact with it (e.g., pipette tips, gloves, empty containers) should be treated as hazardous chemical waste.
-
Collection: Collect all waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the chemical waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.[1] Do not dispose of it down the drain or in the regular trash.
Understanding the Mechanism: The PI3K Signaling Pathway
This compound is an inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. This pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[2] Dysregulation of the PI3K pathway is frequently observed in various cancers.[2]
The following diagram illustrates the core components and interactions within the PI3K/Akt/mTOR signaling pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound.
By understanding the pathway, researchers can better design their experiments and interpret the effects of this compound on cellular function. Adherence to the safety and handling protocols outlined in this guide will ensure a secure research environment, allowing you to focus on advancing your scientific discoveries.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
